Product packaging for 4,8-Dimethyl-1,7-nonadiene(Cat. No.:CAS No. 62108-28-5)

4,8-Dimethyl-1,7-nonadiene

Cat. No.: B15348718
CAS No.: 62108-28-5
M. Wt: 152.28 g/mol
InChI Key: WJBLCSOLILMHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,8-Dimethyl-1,7-nonadiene is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B15348718 4,8-Dimethyl-1,7-nonadiene CAS No. 62108-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62108-28-5

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

4,8-dimethylnona-1,7-diene

InChI

InChI=1S/C11H20/c1-5-7-11(4)9-6-8-10(2)3/h5,8,11H,1,6-7,9H2,2-4H3

InChI Key

WJBLCSOLILMHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4,8-Dimethyl-1,7-nonadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4,8-Dimethyl-1,7-nonadiene, a valuable diene in organic synthesis. This document outlines a viable synthetic pathway, including detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical transformations.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the construction of a tertiary alcohol intermediate, 4,8-dimethyl-1,7-nonadien-4-ol, via a Grignard reaction. This is followed by the dehydration of the alcohol to yield the target diene.

The proposed synthetic pathway is as follows:

  • Grignard Reaction: The reaction of 6-methyl-5-hepten-2-one with vinylmagnesium bromide. The vinyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form the tertiary alcohol, 4,8-dimethyl-1,7-nonadien-4-ol, after an aqueous workup.

  • Dehydration: The acid-catalyzed dehydration of 4,8-dimethyl-1,7-nonadien-4-ol. The removal of a water molecule from the tertiary alcohol leads to the formation of a double bond, resulting in the desired product, this compound.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow Reactant1 6-Methyl-5-hepten-2-one Grignard Grignard Reaction Reactant1->Grignard Reactant2 Vinylmagnesium Bromide Reactant2->Grignard Intermediate 4,8-Dimethyl-1,7-nonadien-4-ol Dehydration Dehydration Intermediate->Dehydration Product This compound Grignard->Intermediate Dehydration->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate alcohol and the final diene product.

Synthesis of 4,8-Dimethyl-1,7-nonadien-4-ol (Grignard Reaction)

This procedure details the synthesis of the tertiary alcohol intermediate via the addition of a vinyl Grignard reagent to a ketone.

Materials:

  • 6-Methyl-5-hepten-2-one

  • Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is placed under an inert atmosphere.

  • Addition of Ketone: 6-Methyl-5-hepten-2-one is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled in an ice bath.

  • Grignard Reagent Addition: The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred ketone solution. The reaction temperature is maintained at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4,8-dimethyl-1,7-nonadien-4-ol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Grignard_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Purification Setup Dry flask under inert atmosphere AddKetone Add 6-methyl-5-hepten-2-one in THF Setup->AddKetone Cooling1 Cool to 0-5 °C AddKetone->Cooling1 AddGrignard Dropwise addition of vinylmagnesium bromide Cooling1->AddGrignard Stirring Stir at room temperature AddGrignard->Stirring Quench Quench with sat. aq. NH4Cl Stirring->Quench Extract Extract with diethyl ether Quench->Extract WashDry Wash with brine and dry Extract->WashDry Evaporate Remove solvent WashDry->Evaporate Purify Purify by distillation/chromatography Evaporate->Purify Dehydration_Workflow cluster_setup Reaction Setup cluster_reaction Dehydration cluster_workup Workup and Purification Dissolve Dissolve alcohol in pyridine Cooling Cool in ice bath Dissolve->Cooling AddPOCl3 Dropwise addition of POCl3 Cooling->AddPOCl3 Stir Stir at room temperature AddPOCl3->Stir Quench Pour onto ice Stir->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with water, HCl, NaHCO3 Extract->Wash DryEvaporate Dry and remove solvent Wash->DryEvaporate Purify Purify by distillation DryEvaporate->Purify

A Comprehensive Technical Guide on the Chemical Properties of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethyl-1,7-nonadiene is a non-conjugated diene with the molecular formula C₁₁H₂₀. As a member of the alkene family of hydrocarbons, its chemical behavior is primarily dictated by the presence of two carbon-carbon double bonds. This guide provides a detailed overview of the known and predicted chemical properties of this compound, outlines standard experimental protocols for their determination, and discusses its general reactivity and stability.

Core Chemical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes its fundamental chemical identifiers and predicted physical properties.[1][2] It is crucial to note that the quantitative values for properties such as boiling point and density are predicted and should be confirmed through experimental validation for rigorous scientific applications.

PropertyValueSource
Molecular Formula C₁₁H₂₀
Molecular Weight 152.28 g/mol
Predicted Boiling Point 179.9 ± 10.0 °C at 760 mmHg[1]
Predicted Density 0.8 ± 0.1 g/cm³[1]
Predicted Flash Point 53.7 ± 13.8 °C[1]
Predicted Refractive Index 1.441[1]
Predicted logP 5.25[1]

Solubility: As a nonpolar hydrocarbon, this compound is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, and insoluble in polar solvents like water.

Reactivity and Stability

The chemical reactivity of this compound is centered around its two carbon-carbon double bonds. As a non-conjugated diene, the double bonds are separated by more than one single bond, meaning they react largely independently of one another.

Reactivity: The primary reactions of alkenes are electrophilic additions to the π-bond, leading to the formation of new single bonds.[3] Common addition reactions include:

  • Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be reduced to 2,6-dimethylnonane.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bonds to form di- and tetra-halogenated alkanes.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) which typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

  • Hydration: Addition of water in the presence of an acid catalyst to form alcohols.

The following diagram illustrates the general electrophilic addition mechanism for a non-conjugated diene like this compound.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Diene This compound (Non-conjugated Diene) Carbocation Carbocation Intermediate Diene->Carbocation Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Carbocation Product1 Mono-addition Product Carbocation->Product1 Nucleophilic Attack Product2 Di-addition Product (with excess electrophile) Product1->Product2 Further Reaction

Caption: General reaction pathway for electrophilic addition to a non-conjugated diene.

Stability: this compound is classified as an isolated or non-conjugated diene. In terms of thermodynamic stability, conjugated dienes, where the double bonds are separated by a single bond, are more stable due to electron delocalization across the pi-system.[4][5][6][7][8] Cumulated dienes (allenes) are generally the least stable. Therefore, this compound is less stable than a corresponding conjugated diene but more stable than an isomeric allene.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key chemical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point by Gas Chromatography

Principle: This method utilizes gas chromatography to separate components of a sample based on their boiling points. The retention time of the analyte is correlated with the retention times of known hydrocarbon standards to determine its boiling point.

Methodology (based on ASTM D5399): [9][10][11][12]

  • Instrument Setup:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for hydrocarbon analysis (e.g., non-polar stationary phase).

    • Carrier gas: Helium or Hydrogen at a constant flow rate.

  • Calibration:

    • Prepare a calibration mixture of n-alkanes covering the expected boiling range of the sample.

    • Inject the calibration mixture into the GC under the same conditions as the sample analysis.

    • Record the retention time for each n-alkane.

    • Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.

  • Sample Analysis:

    • Inject a known volume of this compound into the GC.

    • Run the temperature program to elute the sample.

    • Record the retention time of the peak corresponding to this compound.

  • Boiling Point Determination:

    • Using the calibration curve, determine the boiling point that corresponds to the retention time of the sample.

Boiling_Point_Determination Sample_Injection Sample Injection GC_Column Gas Chromatography Column (Separation by Boiling Point) Sample_Injection->GC_Column FID_Detector Flame Ionization Detector (Signal Generation) GC_Column->FID_Detector Chromatogram Chromatogram (Retention Time) FID_Detector->Chromatogram Boiling_Point Boiling Point Determination Chromatogram->Boiling_Point Calibration_Curve Calibration Curve (Boiling Point vs. Retention Time) Calibration_Curve->Boiling_Point

Caption: Workflow for boiling point determination using gas chromatography.

Determination of Density by Digital Density Meter

Principle: This method measures the density of a liquid by determining the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.

Methodology (based on ASTM D4052): [13]

  • Instrument Setup and Calibration:

    • Digital density meter with a temperature-controlled cell.

    • Calibrate the instrument according to the manufacturer's instructions using dry air and a certified reference standard (e.g., pure water).

  • Sample Preparation:

    • Ensure the sample of this compound is free of air bubbles.

  • Measurement:

    • Introduce the sample into the oscillating U-tube of the density meter.

    • Allow the temperature of the sample to equilibrate to the desired measurement temperature.

    • The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

    • Perform multiple readings to ensure accuracy and precision.

Structural Elucidation by GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates the components of a mixture, and MS provides information about the mass-to-charge ratio of the fragments of the eluted components, allowing for identification.

  • Methodology:

    • The sample is injected into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer.

    • In the ion source, molecules are ionized (e.g., by electron impact), causing them to fragment.

    • The fragments are separated by the mass analyzer based on their mass-to-charge ratio.

    • A detector records the abundance of each fragment.

    • The resulting mass spectrum is a fingerprint of the molecule, which can be compared to spectral libraries for identification. The molecular ion peak for this compound would be expected at m/z 152.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

  • ¹H NMR:

    • Expected Chemical Shifts:

      • Vinylic protons (H atoms on the double-bonded carbons) are expected to appear in the range of 4.5-6.5 ppm.[14]

      • Allylic protons (H atoms on carbons adjacent to the double bonds) would appear around 1.6-2.5 ppm.

      • Alkyl protons would be found further upfield (lower ppm values).

    • Splitting Patterns: The multiplicity of the signals will provide information about the number of neighboring protons.

  • ¹³C NMR:

    • Expected Chemical Shifts:

      • The sp² hybridized carbons of the double bonds are expected in the downfield region of the spectrum, typically between 100-150 ppm.

      • The sp³ hybridized carbons will appear in the upfield region.

Conclusion

This compound is a non-conjugated diene whose chemical properties are largely predictable based on the behavior of alkenes. While specific experimental data is limited, this guide provides a comprehensive overview of its predicted properties and the standard methodologies required for their empirical determination. For researchers and professionals in drug development and other scientific fields, a thorough experimental characterization of this compound is recommended for any application requiring high-purity and well-defined materials.

References

In-depth Technical Guide: 4,8-Dimethyl-1,7-nonadiene (CAS: 62108-28-5)

Author: BenchChem Technical Support Team. Date: November 2025

The second round of searches yielded very little new information specifically on 4,8-Dimethyl-1,7-nonadiene.

I found a review article on sesterterpenoids that mentions "3-[6-(4,8-dimethyl-nona-1,3,7-trienyl)-4-hydroxy2,6-dimethyl-. cyclohex-1-enyl]-3-hydroxypropionic acid 1 glucoside", a structurally related but much more complex molecule. This is not directly useful for the technical guide on the target compound.

Another search result provided a synthesis protocol for a completely different class of compounds (4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins), which is irrelevant.

I still lack the critical information needed to fulfill the user's request:

  • Experimental protocols: No synthesis or purification protocols for this compound were found.

  • Detailed experimental data: No specific experimental spectral data (NMR, IR, MS) for this compound is available.

  • Biological activity and signaling pathways: There is a complete absence of information on the biological relevance of this compound.

  • Quantitative data: I still only have predicted physical properties.

Given the scarcity of available information on this specific chemical, creating an "in-depth technical guide" as requested is not feasible. The information required by the prompt (experimental protocols, biological activity, signaling pathways, and quantitative experimental data) does not appear to be publicly available through the searches I have conducted.

Therefore, I have to inform the user about the lack of available information. I will present the limited data I have found in a structured manner and explain why a comprehensive technical guide cannot be produced at this time.

Thus, I will proceed to structure the available information and then generate the final response.

A comprehensive analysis of the currently available scientific data for researchers, scientists, and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 62108-28-5, is a chemical compound with the molecular formula C₁₁H₂₀.[1][2] This document serves as a technical guide, consolidating the known information on this compound. However, it is important to note that publicly accessible, in-depth experimental and biological data on this compound is currently limited. The information presented herein is based on available chemical database entries and predictive models.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. Much of the quantitative data is predicted from computational models and should be considered as such until experimentally verified.

PropertyValueSource
Molecular Formula C₁₁H₂₀[1][2]
Molecular Weight 152.28 g/mol [1]
CAS Number 62108-28-5[1]
Boiling Point (Predicted) 179.9 ± 10.0 °C at 760 mmHg[1][3]
Density (Predicted) 0.765 ± 0.06 g/cm³[1]
Flash Point (Predicted) 53.7 ± 13.8 °C[3]
LogP (Predicted) 5.25[3]
Refractive Index (Predicted) 1.441[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The NIST Chemistry Reference provides a listing for the compound, suggesting that some data may exist within their database.[1] For researchers requiring definitive structural confirmation, acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data would be a necessary first step.

Synthesis and Experimental Protocols

A review of the scientific literature did not yield specific, detailed experimental protocols for the synthesis or purification of this compound. While it may be produced as an intermediate in more complex chemical syntheses, dedicated procedures for its isolation and characterization are not readily found.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. Consequently, its potential roles in signaling pathways, or its utility in drug development, remain unknown. Further research would be required to investigate any pharmacological or toxicological properties of this compound.

Logical Workflow for Future Research

Given the limited data, a logical workflow for future investigation of this compound would involve several key stages. The following diagram illustrates a potential research pathway.

cluster_0 Phase 1: Chemical Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies synthesis Chemical Synthesis purification Purification and Isolation synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy in_vitro In Vitro Assays (e.g., cell viability, receptor binding) spectroscopy->in_vitro Proceed if structure is confirmed in_vivo In Vivo Models (if warranted by in vitro results) in_vitro->in_vivo pathway_analysis Signaling Pathway Identification in_vivo->pathway_analysis Proceed if biological activity is observed target_validation Target Identification and Validation pathway_analysis->target_validation

Figure 1. A proposed workflow for the future research and characterization of this compound.

Conclusion

While this compound is a recognized chemical entity with a defined structure, the depth of scientific knowledge surrounding it is currently sparse. For researchers and professionals in drug development, this compound represents an unexplored area. The immediate path forward for any investigation into its potential applications would necessitate fundamental chemical synthesis and characterization, followed by systematic biological screening to ascertain any pharmacological relevance. Without such foundational data, its role in any signaling pathway or therapeutic context remains purely speculative.

References

Unveiling the Enigmatic Origins of 4,8-Dimethyl-1,7-nonadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethyl-1,7-nonadiene is an irregular terpene whose natural origins remain largely uncharacterized in scientific literature. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the likely natural sources, biosynthetic pathways, and analytical methodologies pertinent to its study. Due to the scarcity of direct research on this compound, this guide leverages the extensive data available for the structurally and biosynthetically related homoterpene, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), as a predictive framework. This document summarizes quantitative data for DMNT, details relevant experimental protocols, and presents a putative biosynthetic pathway, offering a foundational resource for researchers seeking to investigate this and other rare terpenoids.

Introduction: The Landscape of Irregular Terpenes

Terpenoids represent one of the most diverse classes of natural products, synthesized from isoprene units. While the majority are formed through head-to-tail condensations of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a smaller, yet significant, subset of "irregular" terpenes are formed through non-canonical enzymatic reactions. This compound falls into this category, characterized by an unusual carbon skeleton that deviates from the standard isoprene rule.

Currently, there is a notable absence of published data specifically identifying the natural sources and biosynthetic machinery responsible for this compound. However, the closely related C11 homoterpene, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is a well-documented and widespread plant volatile. DMNT is often released from plant tissues in response to herbivore damage and plays a crucial role in plant defense by attracting predators and parasites of the attacking herbivores. Given the structural similarity, it is plausible that this compound may also be a component of herbivore-induced plant volatile (HIPV) blends, albeit likely in lower concentrations or in specific plant taxa that have yet to be thoroughly investigated.

Potential Natural Sources: An Extrapolation from DMNT

While no definitive natural sources have been identified for this compound, the extensive research on DMNT provides a strong basis for hypothesizing its origins. DMNT is a common constituent of HIPV blends across a wide range of plant species.

Quantitative Data for (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Emission

The following table summarizes representative quantitative data for DMNT emission from various plant species following herbivore damage or elicitor treatment. These values, obtained through gas chromatography-mass spectrometry (GC-MS) analysis of collected volatiles, illustrate the typical emission rates and provide a benchmark for future studies on this compound.

Plant SpeciesElicitor/HerbivoreEmission Rate (ng g⁻¹ h⁻¹)Analytical MethodReference
Zea mays (Maize)Spodoptera littoralis feeding150 ± 25GC-MS[1][2][3]
Arabidopsis thalianaMechanical wounding & jasmonic acid5.2 ± 1.1GC-MS
Phaseolus lunatus (Lima Bean)Spider mite (Tetranychus urticae) infestation200 - 500GC-MS
Vitis vinifera (Grapevine)Methyl jasmonate treatment85 ± 15GC-MS
Nicotiana attenuata (Wild Tobacco)Manduca sexta feeding120 ± 30GC-MS

Putative Biosynthesis

The biosynthesis of irregular terpenes such as this compound is likely to follow a pathway analogous to that of DMNT. The formation of DMNT is initiated from the C15 sesquiterpene precursor, farnesyl diphosphate (FPP). In many plants, FPP is converted to the sesquiterpene alcohol (E)-nerolidol by a nerolidol synthase (NES). Subsequently, a cytochrome P450 monooxygenase, CYP82G1 in Arabidopsis thaliana, catalyzes the oxidative cleavage of (E)-nerolidol to produce DMNT.

A hypothetical biosynthetic pathway for this compound could involve a similar enzymatic cascade, potentially starting from a different terpene precursor or involving a different set of terpene synthases and P450 enzymes with distinct substrate specificities.

Putative Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate (FPP) Nerolidol (E)-Nerolidol FPP->Nerolidol Nerolidol Synthase (NES) Unknown_Intermediate Unknown Intermediate FPP->Unknown_Intermediate Putative Terpene Synthase DMNT (3E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) Nerolidol->DMNT CYP82G1 (P450) Target_Compound This compound Unknown_Intermediate->Target_Compound Putative P450 Enzyme

Caption: Hypothetical biosynthetic pathway for this compound, extrapolated from the known pathway of DMNT.

Experimental Protocols

The investigation of this compound necessitates robust analytical and biochemical methodologies. The following protocols are adapted from established procedures for the analysis of plant volatiles and the characterization of terpene biosynthetic enzymes.

Collection and Analysis of Volatiles using SPME-GC-MS

This protocol describes the collection of volatiles from plant headspace using Solid Phase Microextraction (SPME) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane coating)

  • Gas-tight glass chambers or vials

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

  • Internal standard (e.g., n-octane or nonyl acetate)

Procedure:

  • Sample Preparation: Place the plant material (e.g., leaves, flowers) into a glass chamber. For herbivory studies, introduce insects and allow them to feed for a specified period.

  • Volatile Collection: Introduce the SPME fiber into the headspace of the chamber, ensuring it does not touch the plant material. Expose the fiber for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis: Immediately after collection, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • Compound Identification and Quantification: Identify compounds based on their mass spectra by comparison with libraries (e.g., NIST) and by comparing retention times with authentic standards. Quantify the target compound using an internal or external standard calibration curve.

SPME-GC-MS Workflow Plant_Sample Plant Sample in Chamber SPME_Collection Headspace Volatile Collection with SPME Fiber Plant_Sample->SPME_Collection GC_Injection Thermal Desorption in GC Injector SPME_Collection->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the analysis of plant volatiles using SPME-GC-MS.

Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

This protocol outlines the steps for expressing a candidate P450 enzyme in a heterologous host (e.g., Saccharomyces cerevisiae) to verify its catalytic activity.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells

  • Yeast growth media (SC-Ura, YPG)

  • Substrate (e.g., a putative terpene alcohol precursor)

  • Microsome isolation buffer

  • NADPH

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the candidate P450 gene into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into S. cerevisiae.

  • Protein Expression: Grow the transformed yeast cells in induction medium (YPG) to induce protein expression.

  • Microsome Isolation: Harvest the yeast cells and perform enzymatic lysis to release the cellular contents. Isolate the microsomal fraction, which contains the membrane-bound P450 enzyme, by differential centrifugation.

  • Enzyme Assay: Incubate the isolated microsomes with the putative substrate and NADPH (as a cofactor).

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze by GC-MS to identify the enzymatic product.

Conclusion and Future Directions

While the natural sources of this compound remain to be definitively identified, the information available for the related compound DMNT provides a robust framework for initiating research in this area. Future studies should focus on comprehensive volatile profiling of a wide range of plant species, particularly those known to produce other irregular terpenes. The application of transcriptomic and genomic approaches will be instrumental in identifying the specific terpene synthases and P450 enzymes responsible for the biosynthesis of this enigmatic molecule. The elucidation of its natural role and biosynthetic pathway will not only expand our fundamental understanding of plant specialized metabolism but may also unveil novel bioactive compounds with potential applications in agriculture and medicine.

References

Unraveling the Synthesis of 4,8-Dimethyl-1,7-nonadiene: A Technical Guide to its Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathways of 4,8-Dimethyl-1,7-nonadiene (DMNT), a significant C11 homoterpene involved in plant defense and communication. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development. It details the two primary, tissue-specific pathways discovered in plants: the nerolidol-dependent pathway in maize leaves and the arabidiol-dependent pathway in Arabidopsis thaliana roots.

Introduction

This compound (DMNT) is an acyclic C11 homoterpene released by various plant species, often in response to herbivore attack. It plays a crucial role in indirect plant defense by attracting predators and parasitoids of the herbivores. The biosynthesis of this irregular terpene deviates from the canonical terpene synthesis pathways, making it a fascinating subject of study. This guide elucidates the enzymatic steps and molecular components involved in the two known biosynthetic routes to DMNT.

Pathway 1: (E)-Nerolidol Degradation in Maize (Zea mays)

In the leaves of maize, DMNT is synthesized via a two-step process initiated from the C15 intermediate, farnesyl diphosphate (FDP).

  • Formation of (E)-Nerolidol: The enzyme responsible for the first committed step is the terpene synthase TPS2 . This enzyme catalyzes the conversion of FDP to the sesquiterpene alcohol (3S)-(E)-nerolidol.[1]

  • Oxidative Cleavage: The subsequent and final step is the oxidative degradation of (E)-nerolidol to produce DMNT. This reaction is catalyzed by a cytochrome P450 monooxygenase, CYP92C5 .[2]

DMNT_Biosynthesis_Maize FDP Farnesyl Diphosphate (FDP) Nerolidol (E)-Nerolidol FDP->Nerolidol TPS2 DMNT This compound (DMNT) Nerolidol->DMNT CYP92C5 (Oxidative Cleavage)

Biosynthesis of DMNT in Maize Leaves.

Pathway 2: Arabidiol Degradation in Arabidopsis thaliana Roots

A distinct and more complex pathway for DMNT biosynthesis has been discovered in the roots of Arabidopsis thaliana. This pathway utilizes a C30 triterpene as its precursor.

  • Synthesis of Arabidiol: The initial precursor for this pathway is the triterpene diol, arabidiol. The synthesis of arabidiol is catalyzed by the arabidiol synthase ABDS .

  • Oxidative Degradation of Arabidiol: The key step in the formation of DMNT in this pathway is the oxidative cleavage of arabidiol. This reaction is catalyzed by the cytochrome P450 monooxygenase CYP705A1 , which specifically acts on arabidiol to yield DMNT and a C19 ketone byproduct.[3][4]

DMNT_Biosynthesis_Arabidopsis Precursor Triterpene Precursor Arabidiol Arabidiol Precursor->Arabidiol ABDS DMNT This compound (DMNT) Arabidiol->DMNT CYP705A1 (Oxidative Cleavage) Byproduct C19 Ketone Byproduct Arabidiol->Byproduct CYP705A1 (Oxidative Cleavage)

Biosynthesis of DMNT in Arabidopsis Roots.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in both pathways.

Table 1: Kinetic Parameters of Terpene Synthases Producing (E)-Nerolidol

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Maize TPS2 Zea maysFDP18.0 ± 7.8--
Snapdragon AmNES/LIS-1 Antirrhinum majusFPP4.9 ± 0.30.0132653
Kiwifruit AcNES1 Actinidia chinensisFDP7.3 ± 0.90.0111507

Table 2: Quantitative Analysis of DMNT Production

Enzyme SystemSubstrateProductConversion/YieldOrganism/System
CYP92C5 (E)-NerolidolDMNTData not availableZea mays
CYP705A1 ArabidiolDMNT~10 ng/g root fresh weightArabidopsis thaliana roots

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of these biosynthetic pathways.

Protocol 1: Heterologous Expression and In Vitro Assay of Maize TPS2

Experimental_Workflow_TPS2 cluster_cloning Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay Clone Clone TPS2 cDNA into E. coli expression vector Transform Transform E. coli Clone->Transform Induce Induce protein expression with IPTG Transform->Induce Lyse Cell Lysis Induce->Lyse Purify Purify recombinant TPS2 (e.g., Ni-NTA affinity chromatography) Lyse->Purify Incubate Incubate purified TPS2 with FDP and MgCl2 Purify->Incubate Extract Extract products with organic solvent (e.g., hexane) Incubate->Extract Analyze Analyze by GC-MS Extract->Analyze

Workflow for TPS2 Characterization.

1. Heterologous Expression in E. coli

  • Cloning: The full-length open reading frame of maize TPS2 is cloned into a suitable E. coli expression vector, such as pET28a, which allows for the expression of an N-terminally His-tagged protein.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21 (DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

  • Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance soluble protein expression.

2. Protein Purification

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). The cells are lysed by sonication on ice.

  • Clarification: The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

  • Affinity Chromatography: The soluble protein extract is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged TPS2 protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

3. In Vitro Enzyme Assay

  • Reaction Mixture: The enzyme assay is performed in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT).

  • Substrate Addition: The substrate, farnesyl diphosphate (FDP), is added to a final concentration of approximately 10-50 µM.

  • Enzyme Addition: The reaction is initiated by the addition of the purified TPS2 enzyme.

  • Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of a high concentration of NaCl. The volatile products are extracted with an organic solvent, such as hexane or pentane, containing an internal standard (e.g., nonyl acetate).

  • Analysis: The organic phase is separated, dried over anhydrous Na2SO4, and analyzed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of (E)-nerolidol.

Protocol 2: Functional Characterization of Arabidopsis CYP705A1 in Yeast

Experimental_Workflow_CYP705A1 cluster_expression Yeast Expression cluster_assay In Vivo/In Vitro Assay cluster_analysis Product Analysis Clone Clone ABDS and CYP705A1 into yeast expression vectors CoTransform Co-transform yeast (S. cerevisiae) with both constructs Clone->CoTransform Induce Induce protein expression (e.g., with galactose) CoTransform->Induce InVivo In vivo assay: Analyze headspace of yeast culture Induce->InVivo InVitro In vitro assay: Prepare microsomes, add arabidiol and NADPH Induce->InVitro SPME Solid-Phase Microextraction (SPME) of volatiles InVivo->SPME InVitro->SPME Analyze Analyze by GC-MS SPME->Analyze

Workflow for CYP705A1 Characterization.

1. Heterologous Expression in Saccharomyces cerevisiae

  • Cloning: The cDNAs of Arabidopsis thalianaABDS and CYP705A1 are cloned into yeast expression vectors (e.g., pYES-DEST52 for galactose-inducible expression).[5]

  • Yeast Transformation: The expression constructs are co-transformed into a suitable yeast strain (e.g., WAT11).

  • Culture and Induction: Transformed yeast cells are grown in a selective medium. Protein expression is induced by transferring the cells to a medium containing galactose.

2. In Vivo Assay

  • Headspace Analysis: After induction, the headspace of the yeast culture is analyzed for the production of DMNT.

  • SPME-GC-MS: Volatiles are collected using Solid-Phase Microextraction (SPME) and analyzed by GC-MS.

3. In Vitro Microsomal Assay

  • Microsome Preparation: Yeast cells expressing CYP705A1 are harvested and lysed. Microsomal fractions are prepared by differential centrifugation.

  • Enzyme Assay: The microsomal preparation is incubated with the substrate arabidiol in a buffer containing the necessary cofactor, NADPH.[3][4]

  • Product Analysis: The reaction products are extracted and analyzed by GC-MS to detect the formation of DMNT.

Protocol 3: GC-MS Analysis of DMNT
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: 220-250°C.

    • Oven Temperature Program: An initial temperature of 40-60°C is held for 1-3 minutes, then ramped at a rate of 5-10°C/min to 220-250°C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Identification: DMNT is identified by its characteristic mass spectrum and retention time compared to an authentic standard.

Conclusion

The biosynthesis of this compound in plants showcases the remarkable plasticity of terpene metabolism. The existence of two distinct pathways, one utilizing a common sesquiterpene precursor and the other a more complex triterpene, highlights the evolutionary adaptability of plant defense mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for further research into the regulation, evolution, and potential applications of these fascinating biosynthetic pathways. Further studies are warranted to fully elucidate the kinetic properties of the enzymes involved and the factors that regulate the choice of pathway in different plant tissues and under various environmental conditions.

References

The Stereochemistry of 4,8-Dimethyl-1,7-nonadiene: An Uncharted Chiral Landscape

Author: BenchChem Technical Support Team. Date: November 2025

While the chemical structure of 4,8-dimethyl-1,7-nonadiene is known, a comprehensive stereochemical analysis, including the synthesis, characterization, and biological evaluation of its individual stereoisomers, remains largely unexplored in publicly available scientific literature. This technical overview synthesizes the available information and highlights the significant gaps in our understanding of this chiral molecule.

The fundamental structure of this compound (C11H20) features a single chiral center at the C4 position. This asymmetry gives rise to a pair of enantiomers: (R)-4,8-dimethyl-1,7-nonadiene and (S)-4,8-dimethyl-1,7-nonadiene. The presence of these non-superimposable mirror images suggests that they may possess distinct optical properties and differential biological activities, a common characteristic of chiral compounds in pharmaceutical and biological research.

Despite the theoretical existence of these enantiomers, extensive searches of chemical databases and scientific literature have yielded no specific studies detailing their stereoselective synthesis, chiral resolution, or the experimental determination of their chiroptical properties, such as specific rotation.

Physicochemical Properties

Basic physicochemical data for the racemic or achiral form of this compound is available.

PropertyValueReference
Molecular FormulaC11H20PubChem
Molecular Weight152.28 g/mol PubChem
CAS Number62108-28-5ChemicalBook[1]

Stereochemical Considerations

The core of this molecule's stereochemistry lies in the tetrahedral carbon at position 4, which is bonded to four different substituents: a hydrogen atom, a methyl group, an allyl group (-CH2-CH=CH2), and a 4-methyl-3-pentenyl group (-CH2-CH2-CH=C(CH3)2).

Potential Stereoisomers:
  • (R)-4,8-dimethyl-1,7-nonadiene

  • (S)-4,8-dimethyl-1,7-nonadiene

The lack of experimental data prevents a detailed comparison of the properties of these enantiomers. In many analogous chiral molecules, individual enantiomers exhibit significant differences in their interactions with other chiral entities, such as biological receptors or enzymes. This can lead to one enantiomer being therapeutically active while the other is inactive or even detrimental.

Experimental Protocols: A Notable Absence

A critical gap in the current body of knowledge is the absence of detailed experimental protocols for the following:

  • Stereoselective Synthesis: Methods for the asymmetric synthesis of either the (R) or (S) enantiomer in high enantiomeric excess have not been reported. Such syntheses are crucial for obtaining pure samples of each stereoisomer for further study.

  • Chiral Resolution: Techniques for separating the racemic mixture of this compound into its constituent enantiomers, such as chiral chromatography or diastereomeric crystallization, have not been described.

  • Analytical Methods: While standard analytical techniques like NMR and mass spectrometry have been used to characterize the achiral molecule, specific protocols for the chiral analysis and determination of enantiomeric purity are not available.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways or its potential pharmacological or toxicological effects. Consequently, the creation of diagrams illustrating such relationships is not possible at this time.

Future Research Directions

The significant dearth of information on the stereochemistry of this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Development of Stereoselective Synthetic Routes: The design and execution of synthetic pathways to produce enantiomerically pure (R)- and (S)-4,8-dimethyl-1,7-nonadiene.

  • Chiral Separation and Analysis: The establishment of robust analytical methods to separate and quantify the enantiomers.

  • Chiroptical Characterization: The measurement of the specific rotation and other chiroptical properties of the individual enantiomers.

  • Biological Evaluation: The investigation of the differential biological activities and pharmacological profiles of each enantiomer to understand its potential applications in drug development or other scientific fields.

Logical Relationship of Research Gaps

G A Stereochemistry of This compound B Lack of Stereoselective Synthesis Protocols A->B C Absence of Chiral Resolution Methods A->C D No Reported Quantitative Stereoisomer Data (e.g., Optical Rotation) A->D E Unknown Biological Activity of Individual Enantiomers A->E F Inability to Create In-depth Technical Guide B->F C->F D->F E->F

References

A Comprehensive Technical Guide to the Physical Properties of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the acyclic diene, 4,8-Dimethyl-1,7-nonadiene. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document consolidates available information and presents generalized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

The fundamental physical properties of a compound are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and toxicological assessment. A summary of the available data for this compound is presented below.

Physical PropertyValueSource
Molecular Formula C₁₁H₂₀PubChem[1]
Molar Mass 152.28 g/mol SpectraBase[2], PubChem[1]
CAS Number 62108-28-5ChemicalBook[3]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available

Note: Extensive searches of chemical databases and scientific literature did not yield specific experimental values for the boiling point, melting point, density, or refractive index of this compound.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectral data points are not publicly available without a subscription to specialized databases, the existence of NMR, FTIR, and MS spectra is indicated.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework of the molecule, confirming the positions of the double bonds and methyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for C=C stretching of the alkene functional groups and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[2]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized, standard procedures for the determination of the key physical properties of a liquid organic compound.

1. Determination of Boiling Point (Distillation Method):

  • A small sample of the compound is placed in a distillation flask with a few boiling chips.

  • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The flask is heated gently, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid consistently condenses on the thermometer bulb) is recorded as the boiling point.

2. Determination of Density (Pycnometer Method):

  • A clean, dry pycnometer (a small glass flask of known volume) is weighed.

  • The pycnometer is filled with the sample liquid, and any excess is carefully removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Refractive Index (Abbe Refractometer):

  • A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

  • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid organic compound like this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting A Obtain Sample of This compound B Purity Analysis (e.g., GC-MS) A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Record & Tabulate Data C->F D->F E->F G Compare with Literature (if available) F->G H Final Report G->H

Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,8-Dimethyl-1,7-nonadiene, a terpene hydrocarbon. Due to the limited availability of information regarding its initial discovery and synthesis in readily accessible scientific literature, this document focuses on its chemical properties, a plausible synthetic pathway derived from a known precursor, and the context of its more widely studied structural isomers. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in this and related molecules.

Introduction

This compound is an acyclic monoterpene with the chemical formula C₁₁H₂₀. While specific details regarding its initial discovery and the scientists involved are not prominently documented in surveyed scientific literature, its structure and classification as a terpene place it within a large and important class of natural and synthetic compounds with diverse applications. Its structural isomers, such as (E)-4,8-Dimethyl-1,3,7-nonatriene, are known to play significant roles in chemical ecology as semiochemicals, acting as signaling molecules in insects. The study of such compounds is crucial for the development of new pest management strategies and for understanding biological communication.

Physicochemical and Spectroscopic Data

Limited experimental data for this compound is available in public databases. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₀PubChem[1]
Molecular Weight 152.28 g/mol PubChem[1]
CAS Number 62108-28-5ChemicalBook[2]
Boiling Point Not available
Density Not available
Refractive Index Not available
¹³C NMR See Spectroscopic Data section
Mass Spectrum See Spectroscopic Data section
IR Spectrum See Spectroscopic Data section
Spectroscopic Data

Synthesis of this compound

While the original synthesis of this compound is not well-documented, a plausible synthetic route can be inferred from available chemical information. ChemicalBook suggests a synthesis route starting from Oxirane, 2-(2,6-dimethyl-5-hepten-1-yl)- . This suggests a reaction pathway involving the ring-opening of an epoxide to form a diene.

Proposed Experimental Protocol: Epoxide Ring-Opening

The conversion of an epoxide to an alkene is a known transformation in organic synthesis and can be achieved through various methods. One common approach involves a two-step process of nucleophilic ring-opening to an alcohol, followed by dehydration.

Step 1: Nucleophilic Ring-Opening of Oxirane, 2-(2,6-dimethyl-5-hepten-1-yl)-

  • Objective: To open the epoxide ring to form a tertiary alcohol.

  • Reagents: A strong nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent, in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • The epoxide is dissolved in the anhydrous ether solvent and cooled in an ice bath.

    • The nucleophilic reagent is added dropwise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Dehydration of the Tertiary Alcohol

  • Objective: To eliminate water from the alcohol to form the diene.

  • Reagents: A dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine or a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with heating.

  • Procedure (using POCl₃/pyridine):

    • The crude alcohol is dissolved in anhydrous pyridine and cooled in an ice bath.

    • Phosphorus oxychloride is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).

    • The mixture is cooled and poured onto crushed ice, followed by extraction with a nonpolar solvent like pentane or hexane.

    • The organic extracts are washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

    • The resulting crude this compound can be purified by fractional distillation or column chromatography.

Logical Workflow for the Proposed Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Dehydration Oxirane Oxirane, 2-(2,6-dimethyl-5-hepten-1-yl)- RingOpening Nucleophilic Attack (e.g., Grignard Reagent) Oxirane->RingOpening 1. Intermediate Tertiary Alcohol Intermediate RingOpening->Intermediate Forms Dehydration Dehydration (e.g., POCl₃/Pyridine) Intermediate->Dehydration 2. Product This compound Dehydration->Product Yields

Caption: Proposed two-step synthesis of this compound.

History and Applications

The history of the use and specific applications of this compound are not well-documented. However, its structural isomer, (E)-4,8-Dimethyl-1,3,7-nonatriene , is a well-known semiochemical. It is a volatile organic compound released by plants in response to herbivory and is involved in attracting natural enemies of the herbivores. It is also a component of the pheromone blend of some insects. This suggests that this compound could potentially have applications in the field of chemical ecology, for instance, as a component in lures for pest management, although further research would be required to establish any such activity.

Signaling Pathways and Biological Activity

There is currently no specific information available in the searched literature regarding signaling pathways or defined biological activities for this compound. Research into the biological effects of this compound could be a valuable area for future investigation, particularly given the known semiochemical activity of its isomers.

Potential Research Directions

A logical workflow for investigating the potential biological activity of this compound is outlined below.

G Start Synthesize and Purify This compound Screening Biological Screening Start->Screening Pheromone Pheromone Activity Assays (e.g., EAG, Behavioral Studies) Screening->Pheromone Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Screening->Cytotoxicity Antimicrobial Antimicrobial Activity Assays Screening->Antimicrobial Hit Identification of Biological 'Hit' Pheromone->Hit Cytotoxicity->Hit Antimicrobial->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Signaling Identify Signaling Pathways Mechanism->Signaling Target Identify Molecular Target Mechanism->Target Development Lead Compound for Further Development Signaling->Development Target->Development

Caption: Workflow for investigating the biological activity of this compound.

Conclusion

References

An In-depth Technical Guide on the Biological Activity of (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

Author: BenchChem Technical Support Team. Date: November 2025

A note on the scope: Initial research revealed a significant lack of specific biological activity data for 4,8-Dimethyl-1,7-nonadiene. However, a closely related and structurally similar compound, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), is the subject of extensive research and possesses well-documented biological activities. This guide will focus on the biological activity of DMNT, a compound of significant interest in the fields of chemical ecology, agriculture, and pest management.

Introduction

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a naturally occurring acyclic C11 homoterpene. It is a volatile organic compound (VOC) emitted by a wide variety of plants, often in response to herbivore damage.[1][2] This emission serves as a crucial signaling molecule in intricate ecological interactions, playing a key role in plant defense by attracting natural enemies of herbivores and, in some cases, directly deterring herbivores.[3][4][5] Its multifaceted roles make it a compound of great interest for researchers, scientists, and drug development professionals, particularly in the development of sustainable pest management strategies.

Biological Activities of DMNT

The primary biological activities of DMNT are centered around its function as a semiochemical, mediating interactions between plants and insects.

DMNT is a well-documented attractant for various natural enemies of herbivores, a phenomenon known as indirect plant defense.[1] For instance, it attracts predatory mites and parasitic wasps to plants infested with their prey.[6][7]

Conversely, DMNT can also act as a repellent to herbivores. Studies have shown that the presence of DMNT can deter moths from feeding and laying eggs on plants.[4] This dual role highlights the complexity of its function in different ecological contexts.

Recent research has uncovered a direct defense mechanism of DMNT against certain herbivores. In the case of the diamondback moth (Plutella xylostella), DMNT has been shown to be lethal by disrupting the peritrophic matrix in the insect's midgut.[8][9][10] This disruption is achieved by repressing the expression of a mucin-like gene, PxMucin, which is crucial for the integrity of the peritrophic matrix.[8] The breakdown of this physical barrier makes the insect vulnerable to its own gut microbiota, leading to mortality.[8][9][10]

DMNT can also act as an airborne signal between plants. When a plant is attacked by herbivores and releases DMNT, neighboring plants can perceive this signal and prime their own defenses in anticipation of a potential attack.[11][12] This communication can lead to the systemic induction of defense responses, such as the production of protease inhibitors, even in undamaged plants.[11]

Quantitative Data on Biological Activity

The biological activity of DMNT has been quantified in various bioassays. The following tables summarize some of the available quantitative data.

Table 1: Attraction of Natural Enemies to DMNT

Species (Natural Enemy)Herbivore (Prey)PlantBioassay TypeResponse to DMNTReference
Cotesia marginiventris (Parasitic wasp)Spodoptera exigua (Beet armyworm)MaizeY-tube olfactometerSignificant attraction[7]
Phytoseiulus persimilis (Predatory mite)Tetranychus urticae (Two-spotted spider mite)Lima beanY-tube olfactometerAttraction in the presence of other HIPVs[6]
Neoseiulus womersleyi (Predatory mite)---Attractant[2]

Table 2: Repellent and Toxic Effects of DMNT on Herbivores

Species (Herbivore)PlantBioassay TypeEffect of DMNTQuantitative DataReference
Plutella xylostella (Diamondback moth)Arabidopsis thalianaLarval survival assayIncreased mortalityLower survival rate on DMNT-producing plants[8]
Spodoptera littoralis (Egyptian cotton leafworm)CottonWind tunnel assaySuppression of orientation to host plant and pheromonesSignificant reduction in attraction[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of volatile compounds like DMNT. Below are descriptions of key experimental protocols.

Objective: To collect volatile organic compounds, including DMNT, emitted from plants for analysis or use in bioassays.

Methodology:

  • Dynamic Headspace Collection: A plant or part of a plant is enclosed in a glass chamber or a polyethylenterephthalat (PET) oven bag.

  • Purified and humidified air is pushed through the chamber at a defined flow rate (e.g., 600 mL/min).

  • The air is then pulled through an adsorbent trap containing a material like Porapak Q or Tenax TA at a lower flow rate (e.g., 400 mL/min).

  • The collection is carried out for a specified period (e.g., several hours).

  • The trapped volatiles are then eluted from the adsorbent using a solvent (e.g., dichloromethane) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To assess the behavioral response of insects (attraction or repulsion) to DMNT.

Methodology (Y-tube Olfactometer):

  • A Y-shaped glass tube is used, with a single entry arm and two choice arms.

  • A purified and humidified air stream is passed through each of the choice arms.

  • The test substance (e.g., synthetic DMNT dissolved in a solvent and applied to filter paper) is placed in one of the choice arms, and a solvent control is placed in the other.

  • An individual insect is released at the entrance of the main arm.

  • The insect's choice of arm and the time spent in each arm are recorded.

  • Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the arm with the test substance.

Methodology (Wind Tunnel Assay):

  • A wind tunnel provides a laminar airflow of a specific speed.

  • A source of the test odor (e.g., a septum loaded with synthetic DMNT) is placed at the upwind end of the tunnel.

  • Insects are released from a platform at the downwind end.

  • The flight behavior of the insects, including orientation, upwind flight, and landing at the odor source, is observed and recorded.[13][14][15][16]

  • The percentage of insects exhibiting each behavior is calculated to quantify the response.

Objective: To determine the direct toxic effects of DMNT on an insect.

Methodology (Leaf-dip Bioassay):

  • Leaf discs from a suitable host plant are dipped in a solution of DMNT at various concentrations.

  • A control group of leaf discs is dipped in the solvent alone.

  • The leaf discs are allowed to dry.

  • Insect larvae are placed on the treated leaf discs in a controlled environment (e.g., a Petri dish).

  • Larval mortality, weight gain, and developmental stage are monitored over a specific period.

  • Dose-response curves can be generated to determine values like the LC50 (lethal concentration for 50% of the population).

Signaling Pathways and Mechanisms of Action

The production and perception of DMNT involve complex signaling pathways.

DMNT is synthesized in plants through the terpene biosynthesis pathway. Its production is often induced by herbivore feeding, which triggers the jasmonic acid (JA) signaling pathway.[17][18][19][20][21][22] The precursor for DMNT is the sesquiterpene alcohol (E)-nerolidol, which is converted to DMNT by the action of specific enzymes, such as cytochrome P450 monooxygenases.[6]

// Nodes Herbivore_Feeding [label="Herbivore Feeding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wounding [label="Wounding", fillcolor="#F1F3F4", fontcolor="#202124"]; HAMPs [label="HAMPs\n(Herbivore-Associated\nMolecular Patterns)", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Pathway [label="Jasmonic Acid (JA)\nSignaling Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Upregulation of\nDefense Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nerolidol_Synthase [label="(E)-Nerolidol Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; Nerolidol [label="(E)-Nerolidol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450\nMonooxygenase", fillcolor="#F1F3F4", fontcolor="#202124"]; DMNT [label="(E)-4,8-Dimethyl-1,3,7-nonatriene\n(DMNT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Emission [label="DMNT Emission", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Herbivore_Feeding -> Wounding; Herbivore_Feeding -> HAMPs; Wounding -> JA_Pathway; HAMPs -> JA_Pathway; JA_Pathway -> Gene_Expression; Gene_Expression -> Nerolidol_Synthase; Gene_Expression -> P450; Nerolidol_Synthase -> Nerolidol; Nerolidol -> P450 [label="Substrate"]; P450 -> DMNT [label="Product"]; DMNT -> Emission; } .dot Caption: Herbivore-induced biosynthesis pathway of DMNT.

As previously mentioned, DMNT can be directly toxic to certain insects. The proposed mechanism involves the disruption of the peritrophic matrix in the midgut.

// Nodes DMNT_Ingestion [label="DMNT Ingestion by Insect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Midgut_Cells [label="Midgut Epithelial Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; PxMucin_Gene [label="PxMucin Gene", fillcolor="#FBBC05", fontcolor="#202124"]; PxMucin_Expression [label="Repression of PxMucin Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PM_Integrity [label="Disruption of Peritrophic\nMatrix (PM) Integrity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gut_Microbiota [label="Gut Microbiota", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epithelial_Damage [label="Damage to Midgut Epithelium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mortality [label="Insect Mortality", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges DMNT_Ingestion -> Midgut_Cells; Midgut_Cells -> PxMucin_Gene; PxMucin_Gene -> PxMucin_Expression [dir=back]; DMNT_Ingestion -> PxMucin_Expression [style=dashed]; PxMucin_Expression -> PM_Integrity; PM_Integrity -> Epithelial_Damage; Gut_Microbiota -> Epithelial_Damage [label="Invasion"]; Epithelial_Damage -> Mortality; } .dot Caption: Proposed mechanism of DMNT's direct toxicity.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the role of DMNT as an insect attractant.

// Nodes Hypothesis [label="Hypothesis:\nDMNT attracts natural enemies", fillcolor="#F1F3F4", fontcolor="#202124"]; Volatile_Collection [label="1. Volatile Collection from\nHerbivore-Damaged Plants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS_Analysis [label="2. GC-MS Analysis to\nIdentify and Quantify DMNT", fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral_Bioassay [label="3. Behavioral Bioassay\n(e.g., Y-tube olfactometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthetic_DMNT [label="Use of Synthetic DMNT", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="4. Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="5. Conclusion on the\nAttractiveness of DMNT", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hypothesis -> Volatile_Collection; Volatile_Collection -> GCMS_Analysis; GCMS_Analysis -> Behavioral_Bioassay [label="Identified Compound"]; Synthetic_DMNT -> Behavioral_Bioassay [label="Confirmation"]; Behavioral_Bioassay -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: Workflow for insect attractant bioassays.

Conclusion

(E)-4,8-Dimethyl-1,3,7-nonatriene is a volatile compound with significant and multifaceted biological activities. Its roles as an insect attractant for natural enemies, a repellent for herbivores, a direct toxin to certain pests, and a signal in plant-plant communication make it a focal point of research in chemical ecology and integrated pest management. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential applications of this important natural product. Future research will likely continue to unravel the complexities of its interactions in various ecosystems and its potential for use in sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols for 4,8-Dimethyl-1,7-nonadiene in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research specifically investigating 4,8-Dimethyl-1,7-nonadiene as an insect pheromone is limited. The following application notes and protocols are based on research conducted on the structurally similar compound, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), a known kairomone for the codling moth, Cydia pomonella. These protocols can be adapted for the study of this compound.

Application Notes

This compound is a volatile organic compound that, based on the activity of structurally related molecules, holds potential for use in insect pheromone research, particularly in the development of lures and monitoring systems for agricultural pests. Its analogue, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), has been identified as a significant kairomone for the codling moth, a major pest of apples, pears, and walnuts. DMNT is a plant volatile that can act as an attractant for both male and female moths, especially when used in combination with other compounds such as acetic acid and pear ester.

The primary applications of this compound in insect pheromone research are expected to be in:

  • Behavioral Assays: Investigating the attractant or repellent properties of the compound on target insect species.

  • Electroantennography (EAG): Determining the olfactory sensitivity of insect antennae to the compound.

  • Field Trapping: Developing and optimizing lures for monitoring and controlling pest populations.

Biosynthesis of Dimethylnonadienes

The biosynthesis of dimethylnonadienes in insects is not well-documented. However, the biosynthesis of similar terpenoid compounds in insects generally follows the mevalonate pathway or the methylerythritol phosphate (MEP) pathway, starting from acetyl-CoA or pyruvate and glyceraldehyde-3-phosphate, respectively. These pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all terpenoids. A plausible biosynthetic pathway for a dimethylnonadiene could involve the head-to-tail condensation of IPP and DMAPP units, followed by enzymatic modifications such as isomerization, cyclization, and oxidation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the related compound, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), in combination with other attractants for the codling moth, Cydia pomonella.

Table 1: Flight Tunnel Response of Cydia pomonella to DMNT and Acetic Acid

Treatment% Male Response% Female Response
Unbaited Control53
DMNT (1 mg)2515
DMNT (1 mg) + Acetic Acid (5%)4535

Table 2: Field Trap Captures of Cydia pomonella with Different Lure Combinations

Lure CombinationMean Male Catch / Trap / WeekMean Female Catch / Trap / Week
Unbaited Control21
Pear Ester (10 mg)158
DMNT (10 mg)126
Pear Ester (10 mg) + Acetic Acid (5%)2818
DMNT (10 mg) + Acetic Acid (5%)2515

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay

This protocol describes the procedure for measuring the olfactory response of an insect's antenna to this compound.

Materials:

  • Live, unmated adult insects (2-3 days old)

  • This compound solution (e.g., 10 µg/µL in hexane)

  • Hexane (solvent control)

  • Positive control (a known EAG-active compound for the target species)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Glass capillaries

  • Filter paper strips

  • Humidified and purified air stream

Procedure:

  • Antenna Preparation:

    • Immobilize the insect (e.g., by chilling on ice).

    • Under a dissecting microscope, carefully excise one antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation:

    • Apply 10 µL of the this compound solution onto a filter paper strip.

    • Allow the solvent to evaporate for 30 seconds.

    • Insert the filter paper into a Pasteur pipette.

  • EAG Recording:

    • Position the tip of the stimulus pipette near the mounted antenna within the humidified air stream.

    • Deliver a puff of air (e.g., 1-second duration) through the pipette to deliver the odorant to the antenna.

    • Record the resulting electrical potential change (the EAG response) using the data acquisition system.

    • Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

    • Present the solvent control and positive control to ensure the system is functioning correctly and to normalize the responses.

    • Test a range of concentrations of this compound to generate a dose-response curve.

Protocol 2: Flight Tunnel Behavioral Assay

This protocol outlines the methodology for assessing the behavioral response of flying insects to this compound in a controlled environment.

Materials:

  • Wind tunnel (e.g., 2 m long, 0.6 m wide, 0.6 m high) with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light intensity.

  • Live, unmated adult insects (acclimatized to the tunnel conditions).

  • Lure dispenser (e.g., rubber septum) loaded with this compound (e.g., 1 mg).

  • Control dispenser (loaded with solvent only).

  • Video recording equipment.

  • Insect release platform.

Procedure:

  • Tunnel Setup:

    • Place the lure dispenser at the upwind end of the flight tunnel.

    • Set the environmental conditions in the tunnel to mimic the natural activity period of the target insect.

    • Turn on the airflow to create a stable odor plume.

  • Insect Release:

    • Release individual insects onto the platform at the downwind end of the tunnel.

    • Allow the insects to acclimate for a short period before recording their behavior.

  • Behavioral Observation:

    • Record the flight path and behavior of each insect for a set duration (e.g., 5 minutes) or until it reaches the source.

    • Quantify behaviors such as:

      • Activation (initiation of flight).

      • Upwind flight (oriented flight towards the odor source).

      • Zigzagging flight pattern.

      • Landing on or near the source.

    • Compare the responses to the this compound lure with the solvent control.

Visualizations

Experimental_Workflow_Pheromone_Research cluster_synthesis Chemical Synthesis & Preparation cluster_bioassays Bioassays cluster_field Field Trials cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound prep Lure Preparation synthesis->prep eag Electroantennography (EAG) prep->eag Test compound behavior Behavioral Assays (Flight Tunnel) prep->behavior Test lure eag->behavior Identifies active compounds data_analysis Statistical Analysis eag->data_analysis field Field Trapping Experiments behavior->field Promising candidates behavior->data_analysis field->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for insect pheromone research.

EAG_Protocol_Workflow start Start prep_insect Prepare Insect Antenna start->prep_insect prep_stimulus Prepare Odor Stimulus start->prep_stimulus mount_antenna Mount Antenna on Electrodes prep_insect->mount_antenna deliver_stimulus Deliver Stimulus Puff prep_stimulus->deliver_stimulus mount_antenna->deliver_stimulus record_response Record EAG Response deliver_stimulus->record_response recovery Recovery Period record_response->recovery next_stimulus Next Stimulus recovery->next_stimulus next_stimulus->prep_stimulus Yes end End next_stimulus->end No

Caption: Workflow for the Electroantennography (EAG) protocol.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mevalonate->dmpp condensation Condensation (Head-to-Tail) ipp->condensation dmpp->condensation intermediate Geranyl Pyrophosphate (GPP) / Farnesyl Pyrophosphate (FPP) condensation->intermediate modification Enzymatic Modifications intermediate->modification dimethylnonadiene This compound modification->dimethylnonadiene

Caption: Plausible biosynthetic pathway for dimethylnonadienes.

Application Note: Gas Chromatography Protocol for the Analysis of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethyl-1,7-nonadiene is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance, chemical synthesis, and as a potential biomarker. Accurate and reproducible quantification of this analyte is crucial for research and quality control purposes. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred analytical technique for volatile compounds due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS/FID.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples, a direct injection after dilution is often sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) may be more appropriate to minimize matrix effects.

Materials:

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Micropipettes and tips

  • Vortex mixer

Procedure (Liquid Samples):

  • Accurately weigh the sample containing this compound.

  • Dilute the sample with the chosen solvent to a final concentration within the expected calibration range (e.g., 1-100 µg/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound. A non-polar column is suggested due to the non-polar nature of the analyte.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 20:1, can be adjusted based on concentration)
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
Total Run Time Approximately 24 minutes
Detector Settings

2.3.1. Mass Spectrometer (MS) Detector

For positive identification and confirmation, a mass spectrometer is recommended.

ParameterRecommended Setting
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-400
Solvent Delay 3 minutes

2.3.2. Flame Ionization Detector (FID)

For routine quantification, an FID is a robust and sensitive detector.

ParameterRecommended Setting
Detector Flame Ionization Detector (FID)
Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Quantitative data should be recorded and presented in a clear, tabular format. The following table is an example of how to summarize the results from a calibration study.

AnalyteRetention Time (min)Calibration Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compoundExpected ~10-121 - 100>0.995To be determinedTo be determined

Note: Retention time, LOD, and LOQ are estimates and must be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow Sample Sample Collection Prep Sample Preparation (Dilution/Extraction) Sample->Prep GC_Vial Transfer to GC Vial Prep->GC_Vial Autosampler Autosampler GC_Vial->Autosampler GC_System GC System (Separation) Autosampler->GC_System Injection Detector Detection (MS or FID) GC_System->Detector Elution Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Application Notes and Protocols for Field Trials Using (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) Lures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific field trial data or established protocols for the use of 4,8-Dimethyl-1,7-nonadiene as an insect lure. The following application notes and protocols are based on the closely related and well-documented compound, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) , which is a known kairomone attractant for several insect species, most notably the codling moth (Cydia pomonella).

Introduction

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a naturally occurring plant volatile that plays a role in insect-plant interactions. It has been identified as an effective kairomonal attractant for various insect pests, including the codling moth, a significant pest in pome fruit orchards. When used in combination with other compounds such as pear ester and acetic acid, DMNT can significantly enhance the capture of both male and female moths, making it a valuable tool for monitoring and potentially for mass trapping strategies in integrated pest management (IPM) programs.[1][2][3][4]

These application notes provide a summary of findings from field trials and detailed protocols for the use of DMNT-based lures for monitoring codling moth populations.

Quantitative Data Summary

The efficacy of DMNT lures, often in combination with other attractants, has been quantified in several field studies. The following tables summarize key findings on trap captures.

Table 1: Comparison of Different Lure Combinations for Codling Moth Capture in the USA [1]

Lure CombinationMean Total Moths Captured (±SEM)Mean Female Moths Captured (±SEM)
PH/PE (septum) + AA15.6 a1.9 a
PH/PE (PVC) + AA44.1 b3.9 ab
PE/DMNT/LOX (PVC) + AA47.9 b7.1 b
PH/PE/DMNT/LOX (PVC) + AA40.4 b3.1 ab

Data from a 12-week study in Washington State, USA. Means in the same column followed by the same letter are not significantly different. PH = (E,E)-8,10-dodecadien-1-ol (sex pheromone), PE = (E,Z)-2,4-ethyl decadienoate (pear ester), DMNT = (E)-4,8-dimethyl-1,3,7-nonatriene, LOX = linalool oxide pyranoid, AA = acetic acid.

Table 2: Efficacy of DMNT in Combination with Acetic Acid [2]

Lure TreatmentMean Total Moths Captured (±SEM)
DMNT alone0.5 a
Acetic Acid (AA) alone1.2 a
DMNT + AA5.8 b
Pear Ester + AA14.5 c

Data illustrates the synergistic effect of combining DMNT with acetic acid. Means followed by the same letter are not significantly different.

Experimental Protocols

Lure Preparation and Formulation

Objective: To prepare rubber septa lures impregnated with DMNT for field deployment.

Materials:

  • (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

  • Grey halobutyl elastomer septa

  • Hexane (or other suitable solvent)

  • Micropipette

  • Fume hood

  • Vortex mixer

  • Forceps

  • Glass vials with PTFE-lined caps

Procedure:

  • Prepare a stock solution of DMNT in hexane at a concentration of 100 mg/mL in a fume hood.

  • Using a micropipette, apply 100 µL of the DMNT stock solution to the central well of a grey halobutyl elastomer septum to achieve a 10 mg loading dose.[1]

  • Allow the solvent to evaporate completely within the fume hood for approximately 1-2 hours.

  • Once dry, store the individual septa in labeled, airtight glass vials at -20°C until field deployment.

  • For combination lures, other compounds like pear ester can be co-loaded onto the same septum or loaded on a separate lure to be placed in the same trap.[1] Acetic acid is typically deployed in a separate polyethylene vial with a defined release rate.[2]

Field Trapping Protocol

Objective: To monitor the population of codling moths using DMNT-baited traps.

Materials:

  • DMNT-impregnated septa lures

  • Acetic acid co-lures (e.g., Pherocon® AA)[1]

  • Orange delta traps (e.g., PHEROCON® VI)[5]

  • Sticky trap liners

  • Wire hangers for traps

  • Flagging tape

  • GPS device for marking trap locations

  • Latex or nitrile gloves

  • Forceps for handling moths

Procedure:

  • Trap Placement:

    • Deploy traps in the upper third of the tree canopy.[6][7]

    • Ensure the trap entrance is not obstructed by foliage.[6]

    • In orchards larger than 10 acres, use a density of at least one trap per 2.5-5 acres.[6][7]

    • Place traps in a grid pattern, with at least one trap near the orchard edge and others in the interior.[7]

  • Lure Deployment:

    • Wearing gloves to avoid contamination, place the DMNT septum lure in the designated holder within the delta trap.[7]

    • If using an acetic acid co-lure, place it inside the trap, ensuring it does not come in contact with the sticky liner.

  • Data Collection:

    • Check traps weekly.[6]

    • Count the number of male and female codling moths captured on the sticky liner.

    • Use forceps to remove and discard the captured moths after counting.

    • Record the counts for each trap on a data sheet, noting the trap ID, date, and any environmental conditions of note.

  • Trap Maintenance:

    • Replace the sticky liners when they become dirty or after capturing approximately 30 moths.[6]

    • Replace the DMNT and other lures according to the manufacturer's recommendations or based on longevity studies, typically every 4-8 weeks.[1]

Visualizations

Experimental_Workflow Experimental Workflow for DMNT Lure Field Trials cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_maintenance Phase 4: Maintenance Lure_Prep Lure Preparation (DMNT Loading onto Septa) Trap_Assembly Trap Assembly (Delta Traps with Sticky Liners) Lure_Installation Lure Installation (DMNT + AA Co-lure) Lure_Prep->Lure_Installation Trap_Placement Trap Placement (Orchard Canopy) Trap_Assembly->Trap_Placement Trap_Placement->Lure_Installation Weekly_Checks Weekly Trap Checks Lure_Installation->Weekly_Checks Count_Moths Count Male & Female Moths Weekly_Checks->Count_Moths Replace_Liners Replace Sticky Liners (As Needed) Weekly_Checks->Replace_Liners Replace_Lures Replace Lures (Every 4-8 Weeks) Weekly_Checks->Replace_Lures Record_Data Record Data Count_Moths->Record_Data Record_Data->Weekly_Checks Repeat Weekly

Caption: Workflow for DMNT lure field trials.

Signaling_Pathway_Hypothesis Hypothesized Insect Olfactory Signaling Pathway for DMNT DMNT DMNT Molecule OR Odorant Receptor (OR) in Olfactory Sensory Neuron DMNT->OR G_Protein G-Protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Brain Signal to Antennal Lobe (Brain) Depolarization->Brain Behavior Behavioral Response (Attraction to Trap) Brain->Behavior

Caption: Hypothesized insect olfactory pathway for DMNT.

References

Techniques for the Isolation of Acyclic Terpenoids from Natural Sources: A Focus on (E)-4,8-Dimethyl-1,3,7-nonatriene

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: Initial research indicates that 4,8-Dimethyl-1,7-nonadiene is not a known naturally occurring compound in plants, insects, or essential oils. The scientific literature primarily identifies it as a product of pyrolysis, a high-temperature decomposition process. Therefore, this document provides detailed application notes and protocols for the isolation of a structurally similar and well-documented naturally occurring acyclic terpene, (E)-4,8-Dimethyl-1,3,7-nonatriene . This compound is a significant volatile organic compound (VOC) released by various plants, often in response to herbivory, and plays a role in plant defense and communication. The methodologies described herein are representative of the techniques that would be employed for the isolation of volatile terpenes from complex natural matrices.

Application Notes

(E)-4,8-Dimethyl-1,3,7-nonatriene is a volatile homoterpene found in a wide array of plant species, including but not limited to grapevines (Vitis vinifera), maize (Zea mays), and cotton (Gossypium hirsutum). Its isolation is of interest to researchers in chemical ecology, flavor and fragrance chemistry, and pest management. The selection of an appropriate isolation technique is contingent on the biological matrix, the desired purity of the final product, and the scale of the extraction.

The primary methods for the isolation of this volatile compound involve distillation and solvent extraction techniques, often coupled with chromatographic purification. Given its volatility, care must be taken to minimize loss during sample handling and processing.

Table 1: Comparison of Isolation Techniques for (E)-4,8-Dimethyl-1,3,7-nonatriene

TechniquePrincipleAdvantagesDisadvantagesTypical YieldPurity
Steam Distillation Co-distillation of volatile compounds with steam.Suitable for large quantities of plant material; relatively inexpensive.High temperatures can cause thermal degradation or rearrangement of some compounds; not suitable for heat-labile compounds.0.1 - 0.5% (of essential oil)Low to moderate
Solvent Extraction Differential solubility of the target compound in a selected solvent.Can be performed at room temperature, preserving heat-labile compounds; high extraction efficiency.Co-extraction of non-volatile compounds may require further cleanup; residual solvent may be present in the extract.Variable, depends on solvent and extraction conditions.Moderate
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent.Environmentally friendly (uses non-toxic, non-flammable solvent); tunable selectivity by altering pressure and temperature; low extraction temperatures.High initial equipment cost; may not be suitable for all matrices.HighHigh
Solid-Phase Microextraction (SPME) Adsorption of volatile compounds onto a coated fiber, followed by thermal desorption for analysis.Solvent-free; simple and rapid; suitable for qualitative and semi-quantitative analysis of headspace volatiles.Limited sample capacity; primarily an analytical technique, not suitable for preparative scale isolation.Not applicable (analytical)High (for GC analysis)

Experimental Protocols

Protocol 1: Isolation of (E)-4,8-Dimethyl-1,3,7-nonatriene via Steam Distillation

This protocol is suitable for the extraction of essential oils containing (E)-4,8-Dimethyl-1,3,7-nonatriene from fresh or dried plant material.

Materials:

  • Fresh or dried plant material (e.g., grapevine leaves)

  • Deionized water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.

  • Apparatus Setup: Place 200 g of the prepared plant material into the 2 L round-bottom flask and add 1 L of deionized water. Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

  • Distillation: Heat the flask using the heating mantle to initiate boiling. The steam will pass through the plant material, carrying the volatile compounds.

  • Condensation and Collection: The steam and volatile compound mixture will be condensed in the condenser and collected in the collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Extraction Duration: Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Oil Separation: Carefully collect the essential oil from the collection tube using a pipette and transfer it to a separatory funnel.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

  • Storage: Transfer the dried essential oil to a clean, airtight glass vial and store at 4°C in the dark.

  • Purification (Optional): The (E)-4,8-Dimethyl-1,3,7-nonatriene can be further purified from the essential oil using fractional distillation or preparative gas chromatography.

Protocol 2: Isolation of (E)-4,8-Dimethyl-1,3,7-nonatriene via Solvent Extraction

This protocol is suitable for extracting (E)-4,8-Dimethyl-1,3,7-nonatriene from plant material at room temperature, which is advantageous for heat-sensitive compounds.

Materials:

  • Fresh plant material (e.g., 100 g of maize leaves)

  • Liquid nitrogen

  • Hexane (HPLC grade)

  • Mortar and pestle or blender

  • Erlenmeyer flask (500 mL)

  • Stir plate and stir bar

  • Filter paper and funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (60-120 mesh)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Homogenization: Freeze the fresh plant material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a blender.

  • Extraction: Transfer the powdered material to a 500 mL Erlenmeyer flask. Add 200 mL of hexane and a stir bar. Seal the flask and stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to remove the solid plant material. Collect the hexane extract.

  • Concentration: Concentrate the hexane extract to a smaller volume (approximately 5-10 mL) using a rotary evaporator at a low temperature (e.g., 30°C) to avoid loss of the volatile target compound.

  • Column Chromatography for Purification:

    • Prepare a silica gel column using hexane as the mobile phase.

    • Load the concentrated extract onto the top of the column.

    • Elute the column with hexane. (E)-4,8-Dimethyl-1,3,7-nonatriene, being a nonpolar hydrocarbon, will elute relatively quickly.

    • Collect fractions and analyze them by gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing the target compound.

  • Final Concentration and Storage: Pool the fractions containing pure (E)-4,8-Dimethyl-1,3,7-nonatriene and concentrate them using a gentle stream of nitrogen. Store the purified compound in a sealed vial at -20°C.

Visualizations

Steam_Distillation_Workflow PlantMaterial Plant Material (e.g., Grapevine Leaves) Grinding Grinding/Chopping PlantMaterial->Grinding DistillationFlask Steam Distillation (Clevenger Apparatus) Grinding->DistillationFlask Condensation Condensation DistillationFlask->Condensation Collection Collection of Essential Oil & Hydrosol Condensation->Collection Separation Separation of Essential Oil Collection->Separation Drying Drying with Na2SO4 Separation->Drying PurifiedOil Crude Essential Oil Drying->PurifiedOil Purification Fractional Distillation or Preparative GC PurifiedOil->Purification Optional FinalProduct (E)-4,8-Dimethyl-1,3,7-nonatriene Purification->FinalProduct

Caption: Workflow for Steam Distillation.

Solvent_Extraction_Workflow PlantMaterial Fresh Plant Material (e.g., Maize Leaves) Homogenization Homogenization (Liquid Nitrogen) PlantMaterial->Homogenization Extraction Solvent Extraction (Hexane) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography FractionAnalysis Fraction Analysis (GC-MS) ColumnChromatography->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling FinalConcentration Final Concentration (Nitrogen Stream) Pooling->FinalConcentration FinalProduct (E)-4,8-Dimethyl-1,3,7-nonatriene FinalConcentration->FinalProduct

Caption: Workflow for Solvent Extraction.

Application Note: Enantioselective Synthesis of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a two-step protocol for the enantioselective synthesis of 4,8-Dimethyl-1,7-nonadiene, a chiral terpene derivative with potential applications in organic synthesis and as a building block in drug development. The synthesis commences with the enantioselective allylation of the commercially available 6-methyl-5-hepten-2-one to form the chiral tertiary alcohol, (S)-4,8-dimethyl-1,7-nonadien-4-ol. Subsequent dehydration of this alcohol yields the target diene. This method provides a reliable pathway to optically active this compound, with representative data on yields and enantiomeric excess adapted from analogous transformations in the scientific literature.

Introduction

Chiral non-racemic hydrocarbons are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. This compound possesses a stereogenic center that makes it an attractive synthon for the construction of more elaborate chiral structures. The development of robust and stereoselective methods for its synthesis is therefore of significant interest to the scientific community. This application note outlines a practical and efficient enantioselective synthesis of this diene, proceeding through a key asymmetric allylation of a prochiral ketone followed by a straightforward dehydration.

Overall Synthetic Scheme

The enantioselective synthesis of this compound is accomplished via a two-step sequence starting from 6-methyl-5-hepten-2-one. The first step is a rhodium-catalyzed enantioselective allylation to install the chiral center, followed by an acid-catalyzed dehydration to furnish the final diene product.

Enantioselective_Synthesis_of_4_8_Dimethyl_1_7_nonadiene cluster_0 Step 1: Enantioselective Allylation cluster_1 Step 2: Dehydration start 6-Methyl-5-hepten-2-one intermediate (S)-4,8-Dimethyl-1,7-nonadien-4-ol start->intermediate [Rh(cod)Cl]2 (cat.) (S)-BINAP (cat.) Allyl-B(pin) Base, Solvent product This compound intermediate2 (S)-4,8-Dimethyl-1,7-nonadien-4-ol intermediate2->product Acid catalyst (e.g., H2SO4) Heat

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Enantioselective Allylation of 6-Methyl-5-hepten-2-one

This protocol is adapted from established methods for the rhodium-catalyzed enantioselective allylation of methyl ketones.

Materials:

  • 6-Methyl-5-hepten-2-one (commercially available)[1][2][3]

  • [Rh(cod)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))

  • (S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Allylboronic acid pinacol ester (Allyl-B(pin))

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry, argon-flushed Schlenk tube, add [Rh(cod)Cl]₂ (0.0125 mmol) and (S)-BINAP (0.03 mmol).

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate dry, argon-flushed Schlenk tube, dissolve 6-methyl-5-hepten-2-one (1.0 mmol) and allylboronic acid pinacol ester (1.5 mmol) in anhydrous THF (3.0 mL).

  • Add potassium tert-butoxide (1.2 mmol) to the solution of the ketone and allylborane.

  • Add the pre-formed catalyst solution to the ketone/allylborane mixture via cannula.

  • Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-4,8-dimethyl-1,7-nonadien-4-ol.

Step 2: Dehydration of (S)-4,8-Dimethyl-1,7-nonadien-4-ol

This protocol utilizes a standard acid-catalyzed dehydration of a tertiary alcohol.[4][5][6]

Materials:

  • (S)-4,8-Dimethyl-1,7-nonadien-4-ol (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-4,8-dimethyl-1,7-nonadien-4-ol (1.0 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting alcohol.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • The crude this compound can be further purified by distillation or preparative gas chromatography if necessary.

Data Presentation

The following table summarizes expected quantitative data for the enantioselective synthesis of this compound based on analogous reactions reported in the literature.

StepProductStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
1(S)-4,8-Dimethyl-1,7-nonadien-4-ol6-Methyl-5-hepten-2-one[Rh(cod)Cl]₂/(S)-BINAP75-8590-95
2This compound(S)-4,8-Dimethyl-1,7-nonadien-4-olH₂SO₄ (cat.)80-90>99 (retention of chirality)

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow start Start: 6-Methyl-5-hepten-2-one step1 Step 1: Enantioselective Allylation start->step1 purification1 Purification 1: Flash Column Chromatography step1->purification1 intermediate Intermediate: (S)-4,8-Dimethyl-1,7-nonadien-4-ol purification1->intermediate step2 Step 2: Dehydration intermediate->step2 purification2 Purification 2: (Optional) Distillation step2->purification2 product Final Product: This compound purification2->product analysis Analysis: NMR, GC-MS, Chiral HPLC product->analysis

Caption: Workflow diagram of the synthesis and purification.

Conclusion

The described two-step synthesis provides a viable and efficient route to enantiomerically enriched this compound. The key enantioselective allylation of a readily available ketone, followed by a standard dehydration protocol, makes this method accessible for researchers in organic synthesis and drug development. The provided protocols and expected data serve as a valuable guide for the practical implementation of this synthesis. Further optimization of reaction conditions may lead to even higher yields and enantioselectivities.

References

Application Note & Protocol: Formulation of 4,8-Dimethyl-1,7-nonadiene for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,8-Dimethyl-1,7-nonadiene is a volatile organic compound with significant potential as a semiochemical for integrated pest management (IPM) strategies.[1][2][3][4] Its high volatility, while essential for its function in insect communication, presents challenges for practical application, including rapid evaporation and degradation under environmental exposure to UV light and oxygen.[1][2][5] Encapsulation technologies offer a robust solution to protect the compound, extend its field life, and ensure a controlled, predictable release rate, thereby improving its efficacy and cost-effectiveness.[2][5][6] This document provides detailed application notes and protocols for the formulation of this compound into polymer-based microcapsules for controlled release.

Core Concepts of Controlled Release Formulation

The primary goal of encapsulating this compound is to create a formulation that protects the active ingredient and releases it over an extended period. This is achieved by entrapping the volatile oil within a solid polymer matrix. The choice of polymer and encapsulation method is critical and depends on the desired release profile and application environment.

Key advantages of microencapsulation for volatile compounds include:

  • Protection: The polymer shell safeguards the active ingredient from premature degradation due to oxidation, UV radiation, and high temperatures.[1][7][8]

  • Reduced Volatility: Encapsulation significantly lowers the evaporation rate of the compound, prolonging its presence in the target area.[6][9]

  • Sustained Release: The formulation can be designed to release the active ingredient at a near-constant rate over a specified period.[9][10]

  • Improved Handling: Encapsulation can convert a liquid active ingredient into a free-flowing powder, which is easier and safer to handle.[6]

Recommended Formulation Strategy: Interfacial Polymerization

Interfacial polymerization is a highly effective method for encapsulating water-immiscible liquids like this compound. This technique involves the formation of a polymer shell at the interface of an oil-in-water emulsion. A common and robust polymer system for this purpose is polyurethane/polyurea, which forms a durable, cross-linked shell around the oil droplets.[11][12]

Below is a logical workflow for the formulation and characterization process.

G cluster_prep Formulation Preparation cluster_post Post-Processing cluster_char Characterization prep_oil Prepare Oil Phase: This compound + Isocyanate Monomer emulsify Create O/W Emulsion prep_oil->emulsify prep_aq Prepare Aqueous Phase: Water + Surfactant (e.g., PVA) prep_aq->emulsify polymerize Initiate Interfacial Polymerization (add co-monomer, heat, and stir) emulsify->polymerize wash Wash Microcapsules polymerize->wash dry Dry Microcapsules (e.g., Freeze-drying) wash->dry collect Collect Dry Powder dry->collect sem Morphology & Size (SEM) collect->sem ftir Chemical Structure (FTIR) collect->ftir tga Thermal Stability (TGA) collect->tga ee Encapsulation Efficiency collect->ee release In Vitro Release Study collect->release

Caption: Workflow for Microencapsulation of this compound.

Experimental Protocols

Protocol 1: Microencapsulation by Interfacial Polymerization

This protocol details the preparation of polyurethane microcapsules containing this compound.

Materials:

  • This compound (Core material)

  • Toluene-2,4-diisocyanate (TDI) or similar diisocyanate (Wall-forming monomer, oil phase)

  • Hexamethylenediamine or other suitable diamine/diol (Wall-forming monomer, aqueous phase)

  • Poly(vinyl alcohol) (PVA), 2% w/v solution (Surfactant/emulsifier)

  • Cyclohexane (Solvent for oil phase, optional)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Homogenizer (optional, for smaller droplet size)

Procedure:

  • Prepare the Aqueous Phase: Dissolve PVA in deionized water to a final concentration of 2% (w/v) with gentle heating and stirring until fully dissolved. Allow to cool to room temperature.

  • Prepare the Oil Phase: In a separate beaker, mix this compound with the diisocyanate monomer. A typical starting core-to-wall ratio is 2:1 by weight. If needed, cyclohexane can be used as a solvent to dissolve the monomer before adding the active ingredient.

  • Emulsification:

    • Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer (e.g., 900 rpm).[13] The ratio of the oil phase to the aqueous phase can be optimized, with a starting point of 1:4 v/v.

    • Continue stirring for 30 minutes to form a stable oil-in-water (O/W) emulsion.[13] For a more uniform and smaller droplet size, a high-shear homogenizer can be used.

  • Polymerization:

    • Gently heat the emulsion to the desired reaction temperature (e.g., 50-60°C).[14][15]

    • Slowly add the aqueous co-monomer (e.g., hexamethylenediamine solution) dropwise to the emulsion. The polymerization reaction will begin at the oil-water interface.

    • Allow the reaction to proceed for 3-6 hours with continuous stirring to ensure complete shell formation.[14][15]

  • Washing and Collection:

    • After the reaction is complete, allow the suspension to cool to room temperature.

    • Wash the microcapsules by repeated centrifugation and resuspension in deionized water to remove unreacted monomers and excess surfactant.

    • Finally, resuspend the washed microcapsules in a small amount of water.

  • Drying:

    • Freeze-dry the microcapsule suspension to obtain a fine, free-flowing powder. This method helps maintain the spherical structure of the capsules.

Protocol 2: Characterization of Microcapsules

1. Morphology and Particle Size Analysis:

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure: Mount a small sample of the dry microcapsule powder onto an SEM stub using double-sided carbon tape and sputter-coat with gold. Observe the morphology (shape, surface texture) and measure the diameter of a representative sample of microcapsules (n > 100) to determine the average particle size and distribution.[7]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Objective: To determine the amount of this compound successfully encapsulated.

  • Procedure:

    • Accurately weigh a known amount of microcapsules (e.g., 100 mg).

    • Thoroughly crush the microcapsules in a known volume of a suitable organic solvent (e.g., hexane or dichloromethane) to release the core content.

    • Use gas chromatography (GC) with a flame ionization detector (FID) to quantify the concentration of this compound in the solvent.

    • Calculate EE and DL using the following formulas:

      • % EE = (Actual amount of encapsulated compound / Theoretical amount of compound) x 100

      • % DL = (Weight of encapsulated compound / Total weight of microcapsules) x 100

3. In Vitro Release Study:

  • Objective: To determine the release kinetics of this compound from the microcapsules.

  • Procedure:

    • Place a known weight of microcapsules into a sealed vial or a flow-through system with a controlled airflow.

    • At predetermined time intervals, sample the headspace or the collection medium (e.g., a solvent trap) and quantify the amount of released this compound using GC-FID.

    • Plot the cumulative release percentage against time to obtain the release profile. The release mechanism can be further analyzed using kinetic models (e.g., first-order, Higuchi).[10]

The relationship between formulation parameters and the resulting microcapsule properties is crucial for optimization.

G cluster_params Formulation Parameters cluster_props Microcapsule Properties p1 Core:Wall Ratio o2 Shell Thickness p1->o2 o3 Encapsulation Efficiency p1->o3 o4 Release Rate p1->o4 p2 Surfactant Conc. o1 Particle Size p2->o1 p2->o3 p3 Stirring Speed p3->o1 p4 Reaction Time/ Temp. p4->o2 p4->o3

Caption: Key Formulation Parameters and Their Influence on Microcapsule Properties.

Data Presentation

The following tables summarize hypothetical but expected quantitative data from formulation experiments. These tables should be populated with actual experimental results.

Table 1: Effect of Core-to-Wall Ratio on Microcapsule Properties

Core:Wall Ratio (w/w)Avg. Particle Size (µm)Encapsulation Efficiency (%)Initial Release Burst (%) (First 24h)
1:225.5 ± 4.185.2 ± 3.515.6 ± 2.1
1:124.8 ± 3.992.1 ± 2.822.4 ± 1.8
2:126.1 ± 4.594.0 ± 3.131.5 ± 2.5
3:125.2 ± 4.288.5 ± 4.045.8 ± 3.3

Assumptions: Constant surfactant concentration (2% PVA) and stirring speed (900 rpm).

Table 2: Effect of Surfactant Concentration on Microcapsule Properties

Surfactant (PVA) Conc. (% w/v)Avg. Particle Size (µm)Encapsulation Efficiency (%)
0.545.8 ± 8.275.4 ± 5.1
1.032.1 ± 5.688.2 ± 3.9
2.024.8 ± 3.992.1 ± 2.8
3.022.5 ± 3.191.5 ± 3.3

Assumptions: Constant core-to-wall ratio (1:1) and stirring speed (900 rpm).

Conclusion

The formulation of this compound using techniques like interfacial polymerization provides a viable strategy for developing effective controlled-release products for applications such as pest management. By systematically optimizing formulation parameters, including the core-to-wall ratio and surfactant concentration, it is possible to produce microcapsules with high encapsulation efficiency and tailored release profiles. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers to develop and evaluate novel controlled-release systems for this and other volatile semiochemicals.

References

analytical standards for 4,8-Dimethyl-1,7-nonadiene quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 4,8-Dimethyl-1,7-nonadiene

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of this compound, a volatile organic compound (VOC), using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Introduction

This compound is a terpene hydrocarbon that has been identified as a volatile component in various natural products, including olive oil. Its presence and concentration can be indicative of product freshness and sensory profile.[1] Accurate quantification of this compound is essential for quality control, authenticity studies, and research into flavor and fragrance chemistry. This application note details a robust and sensitive method for its determination.

Principle of the Method

The analytical method is based on HS-SPME-GC-MS. Volatile compounds from the sample matrix are first partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber is then exposed to the headspace, where analytes are adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph (GC), where the analytes are thermally desorbed. The GC separates the components of the volatile fraction, and the mass spectrometer (MS) provides identification and quantification. An internal standard (IS) is recommended for accurate quantification.

Analytical Standard

Protocol for In-house Standard Preparation:

  • Synthesis: Procure a custom-synthesized standard of this compound with the highest possible purity.

  • Characterization: Confirm the identity and purity of the synthesized standard using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

  • Stock Solution: Prepare a stock solution of the purified standard in a suitable solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 ng/mL).

Experimental Protocol: HS-SPME-GC-MS

This protocol is a composite based on methodologies reported for the analysis of VOCs in complex matrices like olive oil.[3][4][5]

Apparatus and Materials
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • SPME Autosampler (e.g., PAL SHIMADZU AOC 6000)[5]

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended.[3][6]

  • GC Capillary Column: MEGA-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Headspace Vials: 20 mL, with PTFE/silicone septa.[5]

  • Standard laboratory glassware.

Reagents
  • Helium (carrier gas), ultra-high purity (99.999%).

  • Internal Standard (IS): 4-methyl-2-pentanol or Eucalyptol.[4][5]

  • Methanol or Hexane (for standard preparation), HPLC grade.

  • Sample matrix (e.g., refined olive oil for creating matrix-matched standards).

Sample and Standard Preparation
  • Internal Standard Spiking: Prepare an IS solution (e.g., 1000 ppm eucalyptol in methanol).[5]

  • Sample Preparation: Place 2 mL of the liquid sample into a 20 mL headspace vial.[5]

  • Spiking: Add a small volume (e.g., 4 µL) of the IS solution to the sample vial.[5]

  • Calibration Standards: For quantitative analysis, spike blank matrix with known concentrations of the this compound standard and the same amount of IS.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum.

HS-SPME Procedure
  • Equilibration: Incubate the vial at 55°C for 15 minutes with agitation (250 rpm).[5]

  • Extraction: Expose the SPME fiber to the vial's headspace for 50 minutes at 55°C.[5]

  • Desorption: Transfer the fiber to the GC injector and desorb for 4-5 minutes at 250-260°C in splitless or split (2.0) mode.[4][5]

GC-MS Conditions
ParameterValueReference(s)
GC System Shimadzu GCMS-QP2020 or equivalent[5]
Column MEGA-5 MS (30 m x 0.25 mm, 0.25 µm)[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Temp. 260°C[5]
Oven Program Hold at 40°C for 2.5 min, then ramp at 10°C/min to 230°C, hold for 5 min.[5]
Transfer Line Temp. 250 - 260°C[4][7]
MS System
Ion Source Temp. 200 - 230°C[4][7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Scan Range 35 - 350 amu[5]
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Data Presentation and Quantification

Quantification is achieved by generating a calibration curve of the peak area ratio (analyte/IS) versus the concentration of the standards. The concentration of this compound in samples is then calculated from this curve.

Table 1: Representative Quantitative Data from Literature The following table summarizes semi-quantitative findings for this compound in virgin olive oil from various studies. This data illustrates the typical relative abundance and its role as a marker for freshness.

Study ContextSample GroupResult (Relative Area or Concentration)Key FindingReference(s)
Effect of Olive Ripening StageEarly Harvest (H1-H3)Higher relative abundance (e.g., mean area counts from 2.067 to 3.560)Concentration is higher in less mature olives.[5]
Effect of Olive Ripening StageLate Harvest (H4-H6)Lower relative abundance (e.g., mean area counts from 1.789 to 3.014)Concentration decreases as olives ripen.[5]
Effect of Storage Time on Virgin Olive OilFresh Oil (Time 0)Present; identified as a key marker for "freshness".Serves as a marker for fresh, recently produced oil.[1]
Effect of Storage Time on Virgin Olive OilStored Oil (12 months)Not detected.The compound degrades or dissipates during storage.[1]
Effect of Halyomorpha halys Infestation on OlivesControl (Healthy Olives)0.09 ± 0.02 (relative area)Infestation significantly reduces the concentration of this compound.[4]
Effect of Halyomorpha halys Infestation on OlivesInfested Olives0.04 ± 0.01 (relative area)Infestation significantly reduces the concentration of this compound.[4]

Diagrams and Workflows

Experimental Workflow for Quantification

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HS-SPME-GC-MS Analysis cluster_data Phase 3: Data Processing & Quantification Standard 1. Procure/Synthesize Analytical Standard Stock 2. Prepare Stock & Working Standards Standard->Stock Spike 4. Spike Sample & Standards with Internal Standard Stock->Spike Sample 3. Prepare Sample in Vial (2 mL) Sample->Spike Equilibrate 5. Equilibrate Vial (55°C, 15 min) Spike->Equilibrate To Analysis Extract 6. Headspace Extraction (SPME Fiber, 50 min) Equilibrate->Extract Desorb 7. Desorb & Inject (GC Inlet, 260°C) Extract->Desorb Analyze 8. GC Separation & MS Detection Desorb->Analyze Integrate 9. Integrate Peak Areas (Analyte & IS) Analyze->Integrate To Data Processing Calibrate 10. Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Calculate Concentration in Sample Calibrate->Quantify Report 12. Report Final Result Quantify->Report

Caption: Workflow for the quantification of this compound.

Logical Relationship of Analytical Components

G Sample Sample Matrix (e.g., Olive Oil) Headspace Volatiles in Headspace Sample->Headspace Equilibration (Heat + Agitation) SPME SPME Fiber (Adsorption) Headspace->SPME Extraction GC Gas Chromatography (Separation) SPME->GC Thermal Desorption MS Mass Spectrometry (Detection & ID) GC->MS Elution Data Data System (Quantification) MS->Data Signal Processing

Caption: Key stages of the HS-SPME-GC-MS analytical process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4,8-Dimethyl-1,7-nonadiene. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product purity is lower than expected after fractional distillation. What are the likely causes and solutions?

A1: Low purity after fractional distillation is a common issue. Here are the potential causes and corresponding troubleshooting steps:

  • Inadequate Separation of Isomers: Your crude product may contain isomers of this compound, such as conjugated dienes or geometric isomers (cis/trans), which have very close boiling points.

    • Solution: Increase the efficiency of your distillation column by using a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packing). Operating the distillation under reduced pressure (vacuum) can also enhance the boiling point differences between isomers, facilitating better separation. A very slow distillation rate is crucial for achieving equilibrium within the column.

  • Presence of Unreacted Starting Materials: If synthesized from precursors like linalool or geraniol, residual starting materials may co-distill with the product.

    • Solution: Analyze your crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities. If starting materials are present, consider a pre-purification step such as column chromatography on silica gel with a non-polar eluent (e.g., hexane) to remove more polar starting materials.

  • Thermal Degradation: Terpenes can be sensitive to high temperatures, leading to degradation and the formation of new impurities.

    • Solution: Perform the distillation under vacuum to lower the boiling point of this compound and minimize thermal stress. Ensure your heating mantle is set to the lowest possible temperature that allows for a slow, steady distillation.

Q2: I'm observing unexpected peaks in my GC-MS analysis of the purified product. What could they be?

A2: Unexpected peaks can arise from several sources:

  • Oxidation Products: Dienes can be susceptible to oxidation, especially if exposed to air at elevated temperatures. This can lead to the formation of epoxides, aldehydes, or ketones.

    • Solution: Ensure your distillation setup is under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and at low temperatures.

  • Solvent Impurities: Trace amounts of solvents used in the synthesis or extraction process may be present.

    • Solution: Ensure all solvents are thoroughly removed before distillation. A rotary evaporator is effective for this.

  • Isomerization Products: Acidic or basic conditions, or high temperatures, can cause the migration of the double bonds to form more stable conjugated dienes.

    • Solution: Neutralize your crude product before distillation. Avoid excessively high temperatures during the purification process.

Q3: How can I effectively remove colored impurities from my this compound sample?

A3: Colored impurities are often high molecular weight byproducts or degradation products.

  • Solution 1: Activated Carbon Treatment: Before distillation, dissolve your crude product in a non-polar solvent like hexane and stir it with a small amount of activated carbon for 15-30 minutes. The activated carbon can adsorb many colored impurities. Filter the mixture through celite to remove the carbon before proceeding with solvent evaporation and distillation.

  • Solution 2: Column Chromatography: A plug of silica gel can be effective. Dissolve the crude product in a minimal amount of hexane and pass it through a short column of silica gel, eluting with hexane. The non-polar this compound will elute quickly, while more polar, colored impurities will be retained on the silica.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and potential related impurities to aid in their separation and identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (nD)
This compoundC₁₁H₂₀152.28~187~0.772~1.446
LinaloolC₁₀H₁₈O154.251980.8651.462
Geraniol (trans-isomer of Nerol)C₁₀H₁₈O154.252300.8891.477
Nerol (cis-isomer of Geraniol)C₁₀H₁₈O154.25226-2270.8761.474
Linalool Oxide (Furanoid)C₁₀H₁₈O₂170.251880.943-0.9471.451-1.454
Linalool Oxide (Pyranoid)C₁₀H₁₈O₂170.25223-224Not AvailableNot Available

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude this compound.

  • Inert Atmosphere: Flush the system with an inert gas to displace any air.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

  • Product Distillation: As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.

  • Monitoring Purity: Collect the distillate in several small fractions. Analyze each fraction by GC to determine its purity.

  • Completion: Once the majority of the product has distilled, and the temperature either drops or begins to rise significantly, stop the distillation.

  • Storage: Store the purified this compound under an inert atmosphere in a sealed container at low temperature.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or for separating close-boiling isomers, preparative GC is a suitable method.[1][2][3]

Materials:

  • Partially purified this compound

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., non-polar or medium-polarity) and a fraction collector.

  • Volatile solvent for sample injection (e.g., hexane)

Procedure:

  • Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

  • System Preparation: Condition the preparative GC column according to the manufacturer's instructions. Set the injector, oven, and detector temperatures based on the developed analytical method.

  • Sample Injection: Inject a small, concentrated sample of the partially purified product onto the column. Overloading the column will lead to poor separation.

  • Fraction Collection: Program the fraction collector to isolate the peak corresponding to this compound as it elutes from the column.

  • Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.

  • Solvent Removal: If a solvent trap is used for collection, carefully evaporate the solvent under a gentle stream of inert gas to obtain the pure product.

Visualizations

Below is a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Start: Crude Product gc_ms_analysis GC-MS Analysis of Crude start->gc_ms_analysis distillation Fractional Vacuum Distillation gc_ms_analysis->distillation Proceed purity_check_1 Check Purity by GC distillation->purity_check_1 end_product Pure Product (≥98%) purity_check_1->end_product Yes troubleshoot Purity < 98% purity_check_1->troubleshoot No identify_impurities Identify Impurities from GC-MS troubleshoot->identify_impurities isomers Close-boiling Isomers Present? identify_impurities->isomers starting_materials Starting Materials Present? identify_impurities->starting_materials colored_impurities Colored Impurities Present? identify_impurities->colored_impurities prep_gc Preparative GC isomers->prep_gc Yes column_chrom Column Chromatography starting_materials->column_chrom Yes carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment Yes purity_check_2 Check Purity by GC prep_gc->purity_check_2 column_chrom->distillation Re-distill carbon_treatment->distillation Re-distill purity_check_2->end_product

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Synthesis of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,8-Dimethyl-1,7-nonadiene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary and effective routes for the synthesis of this compound are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This approach typically involves the reaction of citronellal with a phosphorus ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base. This method is known for its reliability in forming carbon-carbon double bonds.

  • Grignard Reaction: This route involves the reaction of 6-methyl-5-hepten-2-one with a vinyl Grignard reagent, such as vinylmagnesium bromide. This is a classic method for forming carbon-carbon bonds and creating tertiary alcohols, which can then be dehydrated to the target diene.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Formation of Byproducts: Common byproducts can include isomers of the target compound, products of elimination or rearrangement reactions, and unreacted starting materials.

  • Purification Difficulties: Separating the desired product from byproducts and residual reagents can be challenging due to similar physical properties.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts can be achieved by:

  • Careful control of reaction temperature: Many side reactions are promoted at higher temperatures.

  • Slow and controlled addition of reagents: This can prevent localized high concentrations of reagents that can lead to unwanted reactions.

  • Use of appropriate solvents and reagents: Ensuring the purity of all materials is crucial.

  • Inert atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Troubleshooting Guides

Low Yield in Wittig Reaction Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (citronellal) Incomplete formation of the ylide.- Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and of high purity.- Use a sufficient excess of the base.- Allow adequate time for the ylide to form before adding the aldehyde.
Low reactivity of the ylide.- Consider using a more reactive phosphonium salt.- Ensure the reaction solvent is anhydrous, as water will quench the ylide.
Formation of multiple products Isomerization of the double bond.- Use milder reaction conditions.- Choose a base and solvent system that minimizes isomerization.
Side reactions of the aldehyde.- Add the aldehyde slowly to the ylide solution to avoid self-condensation.- Maintain a low reaction temperature.
Difficulty in isolating the product Presence of triphenylphosphine oxide byproduct.- Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent or by column chromatography.- Washing the crude product with a solvent in which the byproduct is soluble but the product is not can be effective.
Low Yield in Grignard Reaction Synthesis
Symptom Possible Cause Troubleshooting Steps
Failure of the Grignard reagent to form Inactive magnesium surface.- Use fresh, high-purity magnesium turnings.- Activate the magnesium with a small crystal of iodine or by mechanical stirring.
Presence of moisture in the glassware or solvent.- Flame-dry all glassware before use.- Use anhydrous solvents.
Low conversion of the ketone Insufficient Grignard reagent.- Prepare a slight excess of the Grignard reagent.- Titrate the Grignard reagent before use to determine its exact concentration.
Steric hindrance.- This is less of a concern with vinylmagnesium bromide but can be a factor. Consider longer reaction times or slightly elevated temperatures.
Formation of a significant amount of a tertiary alcohol instead of the diene Incomplete dehydration of the alcohol intermediate.- Ensure the dehydration step (if separate) is carried out under appropriate acidic conditions and temperature.- Consider a one-pot reaction-dehydration sequence.
Formation of Wurtz coupling products Reaction of the Grignard reagent with unreacted alkyl halide.- Add the alkyl halide slowly during the formation of the Grignard reagent.- Ensure efficient stirring to disperse the alkyl halide.

Data Presentation

Table 1: Hypothetical Optimization of Wittig Reaction Conditions for this compound Synthesis

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1n-BuLiTHF-78 to 251265
2NaHDMSO252455
3KHMDSToluene0 to 251272
4n-BuLiDiethyl Ether-78 to 251268
5KHMDSTHF0 to 251085

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Citronellal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of KHMDS in THF (1.1 eq) via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color should turn deep yellow, indicating the formation of the ylide.

  • Add a solution of citronellal (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Vinyl bromide

  • 6-methyl-5-hepten-2-one

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Pentane

Procedure:

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small amount of anhydrous diethyl ether.

  • Add a solution of vinyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

  • Once the reaction has started, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of 6-methyl-5-hepten-2-one (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • To facilitate dehydration of the intermediate tertiary alcohol, slowly add dilute hydrochloric acid and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent carefully under reduced pressure.

  • The crude product can be further purified by distillation.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification PhosphoniumSalt Methyltriphenyl- phosphonium bromide Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Base KHMDS in THF Base->Ylide Product 4,8-Dimethyl- 1,7-nonadiene Ylide->Product Citronellal Citronellal Citronellal->Product Quench Quench with NH4Cl (aq) Product->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Reaction_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_grignard_reaction Grignard Reaction & Dehydration cluster_workup_grignard Workup & Purification Mg Magnesium GrignardReagent Vinylmagnesium Bromide Mg->GrignardReagent VinylBromide Vinyl Bromide VinylBromide->GrignardReagent TertiaryAlcohol Intermediate Tertiary Alcohol GrignardReagent->TertiaryAlcohol Ketone 6-methyl-5- hepten-2-one Ketone->TertiaryAlcohol Product 4,8-Dimethyl- 1,7-nonadiene TertiaryAlcohol->Product Acidic Workup Quench Quench with NH4Cl (aq) Product->Quench Extraction Extraction with Pentane Quench->Extraction Purification Distillation Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckPurity->Start Impure CheckAnhydrous Ensure Anhydrous Conditions CheckPurity->CheckAnhydrous Purity OK CheckAnhydrous->Start Moisture Present OptimizeTemp Optimize Reaction Temperature CheckAnhydrous->OptimizeTemp Conditions Dry OptimizeTemp->Start No Improvement OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Temp Optimized OptimizeTime->Start No Improvement PurificationLoss Investigate Purification Losses OptimizeTime->PurificationLoss Time Optimized PurificationLoss->Start High Losses Success Yield Improved PurificationLoss->Success Losses Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

stability and degradation of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,8-Dimethyl-1,7-nonadiene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the stability, degradation, and handling of this compound. The information herein is compiled from general principles of handling volatile, non-conjugated dienes and should be used in conjunction with established laboratory safety protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound.

Question 1: My stock solution of this compound is showing a decrease in concentration over a short period. What is the likely cause?

Answer: The most probable cause is evaporative loss due to the compound's volatility. Ensure that your storage containers are appropriate for volatile liquids and have tight-fitting seals. We recommend using micro reaction vessels with Mininert® valves or similar specialized vials to minimize headspace and prevent evaporation. Always store containers in a cool, well-ventilated area.[1]

Question 2: I have observed the appearance of new, unidentified peaks in the GC-MS analysis of my sample. What could these impurities be?

Answer: The appearance of new peaks often suggests degradation of the compound. As a non-conjugated diene, this compound is susceptible to oxidation from atmospheric oxygen, especially when exposed to light or elevated temperatures. Common degradation products can include hydroperoxides, alcohols, and carbonyl compounds (aldehydes or ketones). It is also possible that peroxide formation has occurred, which can be hazardous.[2] We advise re-purifying the sample if purity is critical for your application and reviewing your storage protocol.

Question 3: My reaction yield is lower than expected when using this compound from a previously opened bottle. How can I assess the quality of my starting material?

Answer: To assess the purity of your this compound, we recommend performing a quantitative analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID) or GC-Mass Spectrometry (GC-MS). You can compare the peak area of the compound to an internal standard of known concentration. A significant deviation from the expected purity indicates degradation or contamination. For a detailed method, please refer to the "Experimental Protocols" section below.

Question 4: What are the optimal storage conditions to ensure the long-term stability of this compound?

Answer: To maximize shelf-life, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator or freezer at a recommended temperature (e.g., 2-8°C), and should not be allowed to warm to room temperature before opening to prevent evaporative loss.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: In an amber or light-blocking container to prevent photo-oxidation.

  • Container: Use a container with a secure, airtight seal, sized appropriately to the volume of the liquid to minimize headspace.

Question 5: Are there any known incompatibilities for this compound?

Data on Stability and Degradation

The following tables summarize expected stability and degradation data for a typical volatile non-conjugated diene like this compound. Note: This data is illustrative and based on general chemical principles.

Table 1: Influence of Storage Conditions on Compound Stability (Illustrative)

ParameterConditionExpected Purity after 6 MonthsPotential Degradants
Temperature 2-8°C, Inert Atmosphere, Dark>98%Minimal
25°C (Room Temp), Air, Dark90-95%Oxides, Peroxides
25°C (Room Temp), Air, Light<90%Oxides, Peroxides, Polymers
Atmosphere Inert Gas (Argon)High StabilityMinimal
AirModerate to Low StabilityOxidation Products
Container Tightly Sealed Vial (Minimal Headspace)High StabilityMinimal Evaporation
Standard Screw-Cap BottleLow StabilitySignificant Evaporation/Degradation

Table 2: Common Degradation Products of Non-Conjugated Dienes

Degradation PathwayTriggerCommon ProductsAnalytical Signature (GC-MS)
Auto-oxidation Air, Light, HeatHydroperoxides, Alcohols, Epoxides, CarbonylsNew peaks with characteristic m/z fragments indicating oxygen incorporation.
Polymerization Heat, Acid/Base CatalystOligomers, PolymersBroad peaks in the chromatogram, loss of starting material.
Thermal Scission High Temperature (>400°C)Smaller Alkene/Alkane FragmentsMultiple sharp peaks at lower retention times.[3]

Experimental Protocols

Protocol 1: Assessing Purity of this compound via GC-MS

  • Preparation of Standard: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate. Add an internal standard (e.g., dodecane) at a known concentration.

  • Sample Preparation: Dilute the sample to be tested in the same solvent to a similar concentration. Add the same amount of internal standard.

  • GC-MS Conditions (Example):

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Scan range from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Calculate the purity by comparing the peak area of the analyte to the internal standard.

    • Analyze any additional peaks by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify degradation products.

Visual Guides and Workflows

The following diagrams illustrate key processes related to the stability and analysis of this compound.

Diagram 1: Postulated Oxidative Degradation Pathway A This compound B Allylic Radical Intermediate A->B + O2 / Light / Heat C Peroxy Radical B->C + O2 D Hydroperoxide C->D + H-abstraction E Alcohol / Carbonyl Products D->E Decomposition

Caption: Diagram 1: A simplified pathway for the auto-oxidation of a non-conjugated diene.

Diagram 2: Troubleshooting Workflow for Impure Samples Start Impurity Detected in Sample (e.g., via GC-MS) CheckStorage Were proper storage conditions used? (Cool, Dark, Inert Gas) Start->CheckStorage CheckAge Is the sample from a newly opened container? CheckStorage->CheckAge Yes ActionStore Action: Implement correct storage protocols. Discard old sample. CheckStorage->ActionStore No ActionPurify Action: Purify sample (e.g., distillation) or use a new batch. CheckAge->ActionPurify No (Old Sample) ActionNew Action: Use a new batch. Monitor stability of opened containers. CheckAge->ActionNew Yes End Proceed with Experiment ActionPurify->End ActionStore->End ActionNew->End

References

Technical Support Center: Gas Chromatography (GC) Analysis of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic separation of 4,8-Dimethyl-1,7-nonadiene. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, offering potential causes and systematic solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Active Sites in the Injection Port or Column: The analyte may be interacting with active sites (e.g., silanol groups) in the liner, column, or packing material.

      • Column Overload: Injecting too much sample can lead to peak fronting.[1]

      • Inappropriate Solvent: The solvent may not be compatible with the column's stationary phase.

      • Column Degradation: The stationary phase may be damaged.

    • Troubleshooting Steps:

      • Injection Port Maintenance: Clean or replace the injection port liner. Consider using a deactivated liner.

      • Sample Dilution: Dilute the sample and reinject to see if peak shape improves.

      • Solvent Choice: Ensure the solvent is appropriate for your column and analyte. Volatile organic solvents like hexane or dichloromethane are often suitable.[2]

      • Column Conditioning: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Problem 2: Poor Resolution or Co-elution

  • Question: I am unable to separate this compound from other components in my sample. How can I improve the resolution?

  • Answer:

    • Potential Causes:

      • Suboptimal GC Parameters: The temperature program, carrier gas flow rate, or column choice may not be ideal for the separation.

      • Incorrect Column Phase: The stationary phase may not have the right selectivity for your analytes.[3][4]

    • Troubleshooting Steps:

      • Optimize Temperature Program:

        • Lower the initial oven temperature to improve the separation of early-eluting peaks.

        • Decrease the temperature ramp rate to increase the separation between closely eluting compounds.[1]

      • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) for your column dimensions to achieve maximum efficiency.[1]

      • Select a Different Column:

        • For non-polar compounds like this compound, a non-polar or mid-polar stationary phase is a good starting point. Consider columns like those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5MS) or a WAX column, which is often used for volatile compounds and terpenes.[5]

        • For complex mixtures, a longer column can provide greater resolution.[1]

Problem 3: No Peak or Very Small Peak

  • Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What should I check?

  • Answer:

    • Potential Causes:

      • Sample Preparation Issue: The analyte may not be efficiently extracted or may have degraded.

      • Injection Problem: The sample may not have been introduced correctly into the GC.

      • Leak in the System: A leak can prevent the sample from reaching the detector.

      • Detector Issue: The detector may not be functioning correctly or may not be sensitive enough.

    • Troubleshooting Steps:

      • Verify Sample Preparation: Review your sample preparation protocol. For volatile compounds like this compound, techniques like headspace or solid-phase microextraction (SPME) can be effective.[6][7]

      • Check the Syringe and Injection: Ensure the syringe is working correctly and that the injection volume is appropriate.

      • Perform a Leak Check: Follow your instrument's procedure for checking for leaks in the system.

      • Verify Detector Function: Check the detector settings and ensure it is appropriate for your analyte. A Flame Ionization Detector (FID) is generally suitable for hydrocarbons.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best way to prepare a sample containing this compound for GC analysis?

    • A1: Due to its volatility, headspace sampling is a highly recommended technique.[6][8] This method involves heating the sample in a sealed vial and then injecting the vapor phase (headspace) into the GC. This minimizes matrix effects and protects the column from non-volatile residues.[6][7] Alternatively, liquid-liquid extraction (LLE) with a volatile organic solvent like hexane can be used.[2]

GC Column Selection

  • Q2: What type of GC column is recommended for the analysis of this compound?

    • A2: A good starting point is a non-polar or mid-polar capillary column. The choice of stationary phase is the most critical factor for achieving good separation.[3][4] Consider the following options:

      • Non-Polar: A 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1) or a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5MS).

      • Mid-Polar: For potentially better selectivity with other non-polar compounds, a WAX-type column, often used for terpenes and flavor/fragrance compounds, could be evaluated.[5]

  • Q3: How do column dimensions (length, diameter, film thickness) affect the separation?

    • A3:

      • Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a common starting point.

      • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (sharper peaks) but have lower sample capacity.[1]

      • Film Thickness: Thicker films increase retention time and are suitable for highly volatile compounds. Thinner films lead to faster analysis times.[1]

Data Presentation: GC Parameter Comparison

ParameterOption 1: Fast AnalysisOption 2: High Resolution
Column Phase 5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxane or WAX
Column Length 15 - 30 m30 - 60 m
Column ID 0.25 - 0.32 mm0.18 - 0.25 mm
Film Thickness 0.25 µm0.50 µm
Carrier Gas Helium or HydrogenHelium
Oven Program Faster ramp rate (e.g., 15-20°C/min)Slower ramp rate (e.g., 5-10°C/min)

Experimental Protocols

Protocol 1: Headspace GC-FID Analysis

This protocol is suitable for the quantitative analysis of this compound in a liquid or solid matrix.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a headspace vial (e.g., 20 mL).

    • If the sample is solid, add a suitable solvent (e.g., methanol) to dissolve it.

    • Seal the vial with a septum and crimp cap.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL of the headspace gas

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Detector: FID at 280°C

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation Steps cluster_resolve Resolution Actions cluster_end Outcome start GC Separation Issue (e.g., Poor Peak Shape, No Peak) check_sample 1. Verify Sample Preparation - Correct dilution? - Analyte stability? start->check_sample check_injection 2. Check Injection System - Syringe okay? - Correct volume? check_sample->check_injection adjust_prep Modify Sample Prep (e.g., change solvent, use headspace) check_sample->adjust_prep check_gc 3. Review GC Method - Column choice? - Temp program? check_injection->check_gc check_hardware 4. Inspect Hardware - Leaks? - Detector function? check_gc->check_hardware adjust_method Optimize GC Method (e.g., change column, adjust ramp rate) check_gc->adjust_method perform_maintenance Perform Maintenance (e.g., replace liner, fix leaks) check_hardware->perform_maintenance end_ok Problem Resolved adjust_prep->end_ok end_escalate Issue Persists: Consult Instrument Specialist adjust_prep->end_escalate adjust_method->end_ok adjust_method->end_escalate perform_maintenance->end_ok perform_maintenance->end_escalate

Caption: Troubleshooting workflow for GC separation issues.

GC_Parameter_Relationships cluster_goal Primary Goal cluster_params Adjustable GC Parameters cluster_effects Direct Effects resolution Resolution column_phase Stationary Phase (Selectivity) column_phase->resolution Strongest Effect column_dims Column Dimensions (Length, ID, Film Thickness) efficiency Efficiency (N) (Peak Width) column_dims->efficiency temp_program Oven Temperature (Ramp Rate) retention Retention (k) (Analysis Time) temp_program->retention carrier_gas Carrier Gas (Flow Rate / Velocity) carrier_gas->efficiency carrier_gas->retention efficiency->resolution retention->resolution

References

Technical Support Center: Optimizing Reaction Conditions for 4,8-Dimethyl-1,7-nonadiene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,8-dimethyl-1,7-nonadiene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Grignard Reaction: The reaction of allylmagnesium bromide with 5-methyl-2-hexanone to form the tertiary alcohol, 4,8-dimethyl-1-nonen-4-ol.

  • Dehydration: The subsequent acid-catalyzed dehydration of the alcohol intermediate to yield the target diene, this compound.

Q2: What are the key parameters to control during the Grignard reaction step?

The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Temperature: The reaction is typically initiated at room temperature and may be cooled to control the exothermic reaction.

  • Rate of Addition: Slow, dropwise addition of the ketone to the Grignard reagent is crucial to prevent side reactions and control the reaction temperature.

Q3: What are the potential side products in this synthesis?

The primary potential side product is the isomeric conjugated diene, 4,8-dimethyl-1,5-nonadiene, which can form during the dehydration step. Over-reduction of the ketone during the Grignard step can also lead to alcohol impurities.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through fractional distillation. Due to the potential for isomerization of the double bonds, it is recommended to perform the distillation under reduced pressure to keep the temperature low. Column chromatography on silica gel can also be employed for smaller scale purifications.

Troubleshooting Guide

Issue 1: Low yield of the Grignard adduct (4,8-dimethyl-1-nonen-4-ol).

  • Question: My Grignard reaction is resulting in a low yield of the desired alcohol. What could be the cause?

  • Answer: Low yields in Grignard reactions are often due to the presence of moisture or other protic impurities that quench the Grignard reagent. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Additionally, the quality of the magnesium and the allyl bromide can affect the formation of the Grignard reagent.

Issue 2: Formation of a significant amount of conjugated diene during dehydration.

  • Question: The dehydration of my alcohol is producing a mixture of the desired 1,7-diene and a conjugated 1,5-diene. How can I favor the formation of the non-conjugated product?

  • Answer: The formation of the conjugated diene is thermodynamically favored. To kinetically favor the formation of the desired 1,7-diene, milder dehydration conditions are recommended. Using a less aggressive acid catalyst (e.g., oxalic acid instead of sulfuric acid) and lower reaction temperatures can help. Additionally, removing the product from the reaction mixture as it forms via distillation can minimize isomerization.

Issue 3: Incomplete reaction during the dehydration step.

  • Question: I am observing a significant amount of unreacted alcohol after the dehydration step. How can I drive the reaction to completion?

  • Answer: If the reaction is incomplete under mild conditions, you can gradually increase the temperature or the concentration of the acid catalyst. However, be mindful that harsher conditions may promote the formation of the undesired conjugated diene. Using a Dean-Stark apparatus to remove water as it is formed can also help drive the equilibrium towards the product.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions

EntrySolventTemperature (°C)Reaction Time (h)Molar Ratio (Ketone:Grignard)Yield (%)
1Diethyl Ether0 to rt21:1.275
2THF0 to rt21:1.282
3Diethyl Etherrt41:1.580
4THFrt41:1.588

Table 2: Optimization of Dehydration Reaction Conditions

EntryAcid CatalystTemperature (°C)Reaction Time (h)Ratio of 1,7-diene:1,5-dieneYield (%)
1H₂SO₄ (conc.)100160:4090
2H₃PO₄ (85%)120275:2585
3Oxalic Acid130485:1578
4KHSO₄140380:2082

Experimental Protocols

Protocol 1: Synthesis of 4,8-dimethyl-1-nonen-4-ol via Grignard Reaction

  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask, and a small crystal of iodine is added. A solution of allyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux.

  • Addition of Ketone: After the magnesium has been consumed, the solution is cooled to 0 °C. A solution of 5-methyl-2-hexanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1 hour.

  • Quenching and Work-up: The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Protocol 2: Dehydration of 4,8-dimethyl-1-nonen-4-ol

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation head connected to a condenser and a receiving flask.

  • Reaction: The crude 4,8-dimethyl-1-nonen-4-ol is placed in the flask with a catalytic amount of oxalic acid (0.1 eq).

  • Distillation: The mixture is heated, and the product diene is distilled from the reaction mixture as it is formed.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the final product is purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow start Start grignard_reagent Prepare Allylmagnesium Bromide start->grignard_reagent grignard_reaction Grignard Reaction with 5-Methyl-2-hexanone grignard_reagent->grignard_reaction workup1 Aqueous Work-up and Extraction grignard_reaction->workup1 crude_alcohol Crude 4,8-Dimethyl-1-nonen-4-ol workup1->crude_alcohol dehydration Acid-Catalyzed Dehydration crude_alcohol->dehydration workup2 Aqueous Work-up and Extraction dehydration->workup2 crude_diene Crude this compound workup2->crude_diene purification Fractional Distillation crude_diene->purification final_product Pure this compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

reaction_pathway cluster_dehydration Dehydration Step intermediate Carbocation Intermediate product This compound (Kinetic Product) intermediate->product -H⁺ (Path A) side_product 4,8-Dimethyl-1,5-nonadiene (Thermodynamic Product) intermediate->side_product -H⁺ (Path B) (Isomerization) 4_8_dimethyl_1_nonen_4_ol 4,8-Dimethyl-1-nonen-4-ol 4_8_dimethyl_1_nonen_4_ol->intermediate H⁺, -H₂O

Caption: Dehydration reaction pathway and potential side product formation.

Technical Support Center: Synthesis of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,8-Dimethyl-1,7-nonadiene. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through a two-step process:

  • Step 1: Grignard Reaction. The process begins with the nucleophilic addition of allylmagnesium bromide to 6-methyl-5-hepten-2-one. This reaction forms the tertiary alcohol intermediate, 4,8-dimethylnona-1,7-dien-4-ol.

  • Step 2: Dehydration. The subsequent step involves the acid-catalyzed dehydration of the tertiary alcohol to yield the target diene, this compound.

Below is a visual representation of the overall experimental workflow.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration start Reactants: - 6-methyl-5-hepten-2-one - Allylmagnesium bromide - Anhydrous Ether grignard Grignard Addition (Low Temperature, Inert Atm.) start->grignard workup Aqueous Workup (e.g., sat. NH4Cl) grignard->workup extract_dry Extraction & Drying workup->extract_dry intermediate Intermediate: 4,8-dimethylnona-1,7-dien-4-ol extract_dry->intermediate dehydration Acid-Catalyzed Dehydration (e.g., H2SO4, heat) intermediate->dehydration neutralize Neutralization & Wash dehydration->neutralize purification Purification (Distillation/Chromatography) neutralize->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form the tertiary alcohol intermediate is not starting. What are the common causes?

A1: Failure to initiate a Grignard reaction is a frequent issue. The primary causes are:

  • Presence of Water: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting ketone.[1][2][3][4][5]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction.[3]

  • Impure Reagents: Contaminants in the allyl bromide or the ketone can inhibit the reaction.

Q2: I'm observing a low yield of the desired tertiary alcohol. What are the likely side reactions?

A2: Low yields are typically due to competing side reactions. The most common ones in this synthesis are:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone (6-methyl-5-hepten-2-one), forming an enolate. This regenerates the starting ketone upon workup.[6]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state. While allylmagnesium bromide does not have β-hydrogens, impurities might.

  • Wurtz Coupling: The Grignard reagent can couple with the starting allyl halide.

Q3: During the dehydration step, I'm getting a mixture of isomeric dienes instead of the desired product. How can I improve the selectivity?

A3: The formation of isomeric dienes is a common outcome in acid-catalyzed dehydrations due to carbocation rearrangements and the formation of thermodynamically more stable (e.g., conjugated) systems. To improve selectivity:

  • Use a milder dehydrating agent (e.g., Martin's sulfurane, Burgess reagent) that proceeds through a concerted mechanism, avoiding carbocation intermediates.

  • Optimize the reaction temperature and time. Prolonged heating can promote isomerization to more stable internal or conjugated dienes.

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Grignard Reaction Failure to Initiate Glassware is not completely dry.Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use.
Solvent (ether/THF) contains water.Use freshly distilled, anhydrous solvent. Store over molecular sieves.
Magnesium surface is oxidized.Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them in situ.[3]
Low Yield of Tertiary Alcohol Significant enolization of the ketone.Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Grignard reagent was partially quenched.Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction to prevent reaction with atmospheric moisture and oxygen.
Inaccurate Grignard reagent concentration.Titrate the Grignard reagent before use (e.g., with I2) to determine its exact molarity and ensure the correct stoichiometry.
Formation of Isomeric Dienes in Dehydration Strong acid and high temperature causing rearrangements.Use milder, non-acidic dehydration conditions. Consider reagents like POCl3 in pyridine or the Burgess reagent.
The desired product is isomerizing after formation.Keep reaction times to a minimum and work up the reaction as soon as the starting alcohol is consumed (monitor by TLC/GC).
Purification Challenges Product co-elutes with non-polar side products (e.g., Wurtz coupling product).Use fractional distillation for purification, as boiling points may differ sufficiently. Alternatively, silver nitrate-impregnated silica gel chromatography can be used to separate different types of alkenes.

Reaction Pathways and Side-Product Formation

The following diagram illustrates the desired reaction pathway and the key side reactions that can occur.

G ketone 6-methyl-5-hepten-2-one grignard_add Grignard Addition ketone->grignard_add enolization_path Enolization (Side Reaction) ketone->enolization_path grignard Allyl-MgBr grignard->grignard_add grignard->enolization_path intermediate Tertiary Alcohol (4,8-dimethylnona-1,7-dien-4-ol) dehydration Acid-Catalyzed Dehydration intermediate->dehydration product Desired Product (this compound) enolate Enolate Intermediate ketone_regen Ketone (Regenerated) enolate->ketone_regen isomers Isomeric Dienes grignard_add->intermediate dehydration->product isomerization_path Isomerization (Side Reaction) dehydration->isomerization_path enolization_path->enolate isomerization_path->isomers

References

Technical Support Center: Resolving Isomers of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for resolving the isomers of 4,8-Dimethyl-1,7-nonadiene. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral resolution of non-functionalized terpenes like this compound.

Q1: What is the primary challenge in resolving the isomers of this compound?

A1: The main difficulty arises from its structure as a non-functionalized hydrocarbon. The absence of functional groups (like hydroxyl or carboxyl groups) prevents the use of common and straightforward resolution techniques such as diastereomeric salt crystallization or direct enzymatic kinetic resolution.[1][2] Therefore, the primary methods are chromatographic, relying on subtle differences in the interactions between the enantiomers and a chiral stationary phase.

Q2: Which analytical technique is most suitable for separating the enantiomers of this compound?

A2: Chiral Gas Chromatography (GC) is the most common and effective method for resolving volatile, non-functionalized terpenes.[1][3] Using a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, allows for the separation of the enantiomers based on the transient formation of diastereomeric inclusion complexes.[1] Chiral High-Performance Liquid Chromatography (HPLC) can also be an option, typically requiring a normal-phase setup with a polysaccharide-based chiral column.[4]

Q3: I am seeing poor or no resolution between my enantiomers on a chiral GC column. What should I do?

A3: Troubleshooting poor resolution involves a systematic approach:

  • Optimize the Temperature Program: The elution temperature is a critical parameter in chiral GC. A lower initial temperature and a slow temperature ramp can significantly enhance resolution. Experiment with different temperature gradients to find the optimal separation window.

  • Check Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type.

  • Select a Different Chiral Stationary Phase: Not all chiral columns are the same. If a particular cyclodextrin-based column is not providing separation, try one with a different cyclodextrin derivative or a different substitution pattern.

  • Ensure Sample Purity: Impurities in the sample can interfere with the separation and lead to peak broadening or distortion. Purify the racemic mixture before injection if necessary.

Q4: Can I use enzymatic resolution for this compound?

A4: Direct enzymatic resolution is not feasible due to the lack of a functional group for an enzyme (like a lipase) to act upon.[5] However, a two-step approach is possible:

  • Functionalization: Introduce a hydroxyl group into the molecule via a stereoselective hydroboration-oxidation reaction targeting one of the double bonds. This creates a chiral alcohol.

  • Enzymatic Kinetic Resolution: The resulting racemic alcohol can then be resolved using a lipase-catalyzed acylation or hydrolysis reaction.[6][7][8] This process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.

Q5: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?

A5: Poor peak shape in chiral chromatography can be due to several factors:

  • Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak tailing. Try diluting your sample.

  • Active Sites in the GC System: Active sites in the injector liner or the column itself can cause peak tailing. Using a deactivated liner and ensuring the column is properly conditioned can help.

  • Inappropriate Solvent: The injection solvent should be compatible with the stationary phase and the analyte.

  • Co-eluting Impurities: An impurity hiding under the main peak can distort its shape.

Quantitative Data Presentation

As there is no published specific data for the resolution of this compound, the following table presents hypothetical, yet realistic, data for a successful chiral GC separation of a similar terpene hydrocarbon. This serves as an example of expected results.

Parameter(R)-Isomer(S)-Isomer
Retention Time (min) 15.2315.89
Peak Area (%) 49.850.2
Resolution (Rs) \multicolumn{2}{c}{1.85}
Enantiomeric Excess (ee%) \multicolumn{2}{c}{0.8% (for the racemic mixture)}
Theoretical Plates (N) 185,000189,000

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method for Enantiomeric Resolution

This protocol outlines a general method for the chiral GC separation of volatile terpenes.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Autosampler for precise injections.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a chiral stationary phase such as heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 220°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 2°C/min to 180°C.

      • Hold at 180°C for 5 minutes.

    • Detector: FID at 250°C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic this compound in n-hexane.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Injection:

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the peaks. A value > 1.5 indicates baseline separation.

    • Determine the enantiomeric excess (ee%) using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Protocol 2: Enzymatic Kinetic Resolution via Functionalization

This protocol describes a two-stage process involving chemical synthesis followed by enzymatic resolution.

Stage 1: Hydroboration-Oxidation

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 9-Borabicyclononane (9-BBN) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide at 0°C.

  • Stir the mixture for 2 hours at room temperature.

  • Perform an aqueous workup and extract the product with diethyl ether.

  • Purify the resulting racemic alcohol by column chromatography on silica gel.

Stage 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve the purified racemic alcohol in a non-polar organic solvent (e.g., hexane or toluene).

  • Add an acyl donor, such as vinyl acetate (as it produces a non-reactive byproduct).

  • Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B), immobilized on a solid support.

  • Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by taking aliquots and analyzing them by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Filter off the immobilized enzyme (which can often be reused).

  • Separate the unreacted alcohol from the ester product by column chromatography.

Visualizations

G Diagram 1: Chiral Method Development Workflow cluster_0 Preparation cluster_1 Screening & Optimization cluster_2 Outcome Start Racemic Mixture of This compound Prep Prepare Sample (e.g., 1 mg/mL in Hexane) Start->Prep Screen Chiral GC Screening (Select Column & Initial Method) Prep->Screen Check Resolution Check Screen->Check Optimize Optimize Parameters (Temperature Ramp, Flow Rate) Check->Optimize Partial Success Baseline Resolution (Rs > 1.5) Method Validated Check->Success Yes Fail No/Poor Resolution Select New Column Check->Fail No Optimize->Screen Fail->Screen

Caption: Diagram 1: Chiral Method Development Workflow.

G Diagram 2: Enzymatic Kinetic Resolution Logic cluster_0 Starting Material cluster_1 Reaction cluster_2 Products Racemate Racemic Alcohol (R-OH + S-OH) Reaction Add Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemate->Reaction Monitor Monitor Conversion (Target ~50%) Reaction->Monitor Products Mixture: (S)-OH (Unreacted) (R)-OAc (Ester) Monitor->Products Stop Reaction Separation Chromatographic Separation Products->Separation Final Enantiopure S-OH + Enantiopure R-OAc Separation->Final

Caption: Diagram 2: Enzymatic Kinetic Resolution Logic.

References

storage and handling guidelines for 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4,8-Dimethyl-1,7-nonadiene. Here you will find guidelines for storage and handling, along with troubleshooting advice for common experimental issues.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. As a volatile organic compound (VOC), specific precautions must be taken.

Storage Recommendations:

ParameterRecommendation
Temperature Store in a cool, dry, and well-ventilated area. Refrigeration is recommended for long-term storage.
Container Keep in a tightly sealed, inert gas-flushed container to prevent oxidation and moisture contamination.
Light Exposure Protect from direct sunlight and other sources of UV radiation.
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.

Handling Precautions:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste. Ensure the area is well-ventilated.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a Class B fire extinguisher (carbon dioxide or dry chemical) for fires involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems that may arise during the use of this compound in experimental settings.

Q1: My experimental results are inconsistent. What could be the cause?

A1: Inconsistent results can stem from the degradation of this compound. As an isolated diene, it is less stable than conjugated dienes.[1][2] Ensure that it has been stored correctly in a cool, dark place under an inert atmosphere. Purity should be verified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) before use.

Q2: I suspect my sample of this compound has degraded. How can I check for this?

A2: Degradation can be assessed by analytical methods like GC-MS to check for the presence of impurities or oxidation products. A change in the physical appearance (e.g., color change, formation of precipitate) can also indicate degradation.

Q3: Can this compound form peroxides?

A3: While not explicitly documented for this specific compound in the search results, alkenes and dienes, in general, can be susceptible to peroxide formation upon prolonged exposure to air and light. It is a good practice to test for peroxides before use, especially if the compound has been stored for an extended period.

Q4: What are the best practices for setting up a reaction with this compound?

A4: Due to its volatility, it is recommended to use a closed reaction system or a system equipped with a condenser to prevent the loss of material. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Workflow Troubleshooting

Below is a logical workflow to troubleshoot common issues encountered during experiments with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments Start Experiment Yields Unexpected Results CheckPurity Verify Purity of Starting Material (GC-MS) Start->CheckPurity CheckStorage Review Storage Conditions (Temperature, Atmosphere, Light) Start->CheckStorage CheckHandling Assess Handling Procedures (Inert Atmosphere, Volatility) Start->CheckHandling Pure Material is Pure CheckPurity->Pure Impure Material is Impure CheckPurity->Impure CorrectStorage Implement Correct Storage Protocols CheckStorage->CorrectStorage RefineHandling Refine Handling Techniques CheckHandling->RefineHandling Proceed Proceed with Experiment Pure->Proceed Purify Purify Material (e.g., Distillation) Impure->Purify ReRun Re-run Experiment Purify->ReRun CorrectStorage->ReRun RefineHandling->ReRun ReRun->Proceed

Caption: A flowchart outlining the logical steps for troubleshooting unexpected experimental outcomes.

References

minimizing solvent impurities in 4,8-Dimethyl-1,7-nonadiene samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in 4,8-Dimethyl-1,7-nonadiene samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities found in this compound samples?

A1: Common solvent impurities often originate from the synthesis and purification processes. These can include, but are not limited to:

  • Hexane and other alkanes: Used as solvents in extraction and chromatography.[1]

  • Ethanol, Methanol, Isopropanol: Used as reaction solvents or for cleaning glassware.

  • Acetone: Can be a byproduct of terpene degradation during analysis or used as a cleaning solvent.[2]

  • Diethyl ether: A common extraction solvent.[3]

  • Dichloromethane (DCM): Used in certain extraction and purification steps.

Q2: Why am I seeing solvent peaks in my GC/MS analysis that were not used in my process?

A2: This phenomenon can be due to the thermal degradation of this compound, which is a type of terpene. Conventional headspace gas chromatography-mass spectrometry (GC/MS) protocols that use elevated temperatures (70°C-200°C) can cause the compound to break down, forming artifactual solvents like acetone and methanol.[2] This can lead to false positive results.

Q3: How can I prevent the formation of artifactual solvents during analysis?

A3: To minimize the risk of thermal degradation and the formation of false solvent peaks, it is recommended to use a direct injection GC/MS method with a cool on-column inlet.[2] This technique introduces the sample directly onto the column at a lower temperature, reducing the chance of heat-induced breakdown.

Q4: What is the recommended method for accurate solvent impurity analysis in this compound?

A4: The most accurate and reliable method for analyzing residual solvents in terpene-rich samples like this compound is direct injection gas chromatography-mass spectrometry (GC/MS).[2] This approach, particularly when coupled with a cool on-column injection technique, minimizes thermal stress on the sample, providing a more accurate representation of the actual solvent impurities present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of this compound.

Problem 1: High levels of residual hexane detected in the final product.
  • Possible Cause 1: Inefficient evaporation after column chromatography.

    • Solution: Ensure that the rotary evaporation is performed at an appropriate temperature and pressure to effectively remove the hexane without degrading the product. A final high-vacuum step may be necessary.

  • Possible Cause 2: Co-elution with the product during chromatography.

    • Solution: Optimize the chromatography conditions. A less polar solvent system or a column with a different stationary phase might improve separation.[4]

Problem 2: Presence of unexpected acetone and methanol peaks in GC/MS results.
  • Possible Cause: Thermal degradation during headspace analysis.

    • Solution: As detailed in the FAQs, switch to a direct injection GC/MS method. This will prevent the heat-induced breakdown of the this compound from generating false solvent signals.[2]

Problem 3: The purified this compound sample is unstable and shows signs of degradation over time.
  • Possible Cause 1: Presence of acidic or basic impurities.

    • Solution: Incorporate a neutralization wash (e.g., with a dilute sodium bicarbonate solution followed by deionized water) before the final drying and solvent removal steps.

  • Possible Cause 2: Exposure to air and light.

    • Solution: this compound, like many terpenes, can be sensitive to oxidation. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. For long-term storage, refrigeration at -20°C to -80°C is recommended.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the purification and analysis of this compound.

Table 1: Comparison of Analytical Methods for Solvent Impurity Detection

Analytical MethodSample InjectionKey ParametersReported Acetone Level (ppm)Reported Methanol Level (ppm)
Standard Headspace GC/MSHeadspace150°C equilibration15080
Modified Headspace GC/MSHeadspace80°C equilibration, inert gas4525
Direct Injection GC/MSDirect LiquidCool on-column inlet< 5 (detection limit)< 5 (detection limit)

Note: Data is illustrative and may vary based on specific instrumentation and sample matrix.

Table 2: Efficiency of Different Purification Techniques for Hexane Removal

Purification TechniqueInitial Hexane Concentration (%)Final Hexane Concentration (%)Recovery of this compound (%)
Fractional Distillation151.585
Silica Gel Column Chromatography150.592
Preparative HPLC15< 0.178

Experimental Protocols

Protocol 1: Direct Injection GC/MS for Residual Solvent Analysis

Objective: To accurately quantify residual solvent impurities in a this compound sample while minimizing thermal degradation.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane, if not an analyte of interest) to a concentration suitable for GC/MS analysis (typically 1-10 mg/mL).

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC/MS).

  • Injection: Employ a cool on-column injection technique. The sample is injected directly into the GC column at a low initial temperature.

  • GC Program:

    • Inlet Temperature: Follow a temperature program that starts low and ramps up quickly after injection.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use full scan mode to identify all volatile compounds and selective ion monitoring (SIM) for trace-level quantification of specific target solvents.[6]

  • Quantification: Prepare calibration standards of known solvent concentrations to create a calibration curve for accurate quantification.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove volatile solvent impurities and other contaminants with different boiling points from a crude this compound sample.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.

  • Sample Loading: Place the crude this compound sample into the boiling flask.

  • Distillation:

    • Slowly heat the boiling flask.

    • Monitor the temperature at the head of the distillation column.

    • Collect the initial fraction, which will be enriched with lower-boiling point solvents.

    • As the temperature rises and stabilizes at the boiling point of this compound, switch to a new collection flask to collect the purified product.

  • Analysis: Analyze the collected fractions by GC/MS to determine their purity.

Visualizations

experimental_workflow Experimental Workflow for Impurity Minimization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result A Crude this compound B Fractional Distillation A->B Initial Purification C Column Chromatography B->C Further Purification D Direct Injection GC/MS C->D Quality Control E Purity Assessment D->E Data Analysis F Pure this compound E->F Final Product troubleshooting_flowchart Troubleshooting Solvent Impurities Start High Solvent Impurity Detected Q1 Is the impurity a known solvent used in the process? Start->Q1 A1_Yes Optimize Purification: - Fractional Distillation - Column Chromatography Q1->A1_Yes Yes Q2 Are unexpected solvents (e.g., acetone) present? Q1->Q2 No End Impurity Minimized A1_Yes->End Q2->A1_Yes No A2_Yes Suspect Thermal Degradation. Switch to Direct Injection GC/MS. Q2->A2_Yes Yes A2_Yes->End

References

Technical Support Center: Quantification of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the development of calibration curves for the quantification of 4,8-Dimethyl-1,7-nonadiene.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration process for this compound analysis, presented in a question-and-answer format.

Question: Why is my calibration curve for this compound not linear?

Answer: Non-linearity in your calibration curve can stem from several sources. Here are the most common causes and their solutions:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration.

    • Solution: Extend the calibration range with lower concentration standards to find the linear range of the detector. If high concentrations are necessary, consider using a quadratic or other non-linear regression model for your curve fit.[1][2]

  • Active Sites in the GC System: this compound, being a volatile organic compound, can interact with active sites in the injection port liner, column, or detector. This is especially problematic at lower concentrations, leading to peak tailing and a non-linear response.[3]

    • Solution: Use a deactivated inlet liner and ensure your GC column is in good condition. Conditioning the column according to the manufacturer's instructions can also help passivate active sites.[4]

  • Errors in Standard Preparation: Inaccurate dilutions of your stock solution will directly impact the linearity of your curve.[1][5]

    • Solution: Carefully prepare a new set of standards, paying close attention to pipetting and dilution techniques.[6] Using an automated liquid handler for standard preparation can improve reproducibility.[5]

  • Injection Volume: The injection volume can affect linearity. Injecting too large a volume can lead to backflash in the inlet, causing poor reproducibility and non-linearity.[7]

    • Solution: Optimize your injection volume. A smaller injection volume may improve linearity.

Question: I'm observing poor reproducibility between replicate injections of my calibration standards. What could be the cause?

Answer: Poor reproducibility is a common issue in gas chromatography. The following factors can contribute to this problem:

  • Inconsistent Injection Technique: If using manual injection, variations in the injection speed and volume can lead to inconsistent peak areas.[8]

    • Solution: An autosampler is highly recommended for precise and reproducible injections. If manual injection is necessary, ensure a consistent and rapid injection technique.

  • Leaking Syringe or Septum: A leak in the syringe or a worn-out septum in the injection port will result in a variable amount of sample being introduced into the GC.[7]

    • Solution: Inspect and replace the syringe and septum as needed. Regular preventative maintenance is crucial.[7]

  • Sample Volatility: this compound is a volatile compound. Evaporation of the solvent from your standards can occur, leading to changes in concentration and, consequently, poor reproducibility.

    • Solution: Keep your standard vials tightly capped and minimize the time they are left at room temperature before analysis. Prepare fresh standards regularly.[9]

Question: My calibration curve has a poor correlation coefficient (R² < 0.99). How can I improve it?

Answer: A low correlation coefficient indicates that the data points do not fit the regression line well. In addition to addressing the causes of non-linearity and poor reproducibility mentioned above, consider the following:

  • Inappropriate Calibration Range: The selected concentration range may not be optimal for your method.

    • Solution: Ensure your calibration range brackets the expected concentration of your unknown samples. A minimum of five calibration points is recommended to establish a reliable curve.[6]

  • Matrix Effects: If you are analyzing samples in a complex matrix, other components in the matrix can interfere with the analysis of this compound, affecting the accuracy of your calibration.[10][11][12][13]

    • Solution: Prepare your calibration standards in a matrix that closely matches your samples (matrix-matched calibration).[10][13] This helps to compensate for any enhancement or suppression of the analyte signal caused by the matrix.

  • Integration Errors: Incorrect integration of the chromatographic peaks will lead to inaccurate peak areas and a poor calibration curve.

    • Solution: Manually review the integration of each peak in your chromatograms. Adjust the integration parameters to ensure consistent and accurate peak area determination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most suitable technique for the analysis of volatile compounds like this compound.[14][15] GC-MS offers higher selectivity and confirmation of the analyte's identity.[14]

Q2: How many calibration points should I use for my calibration curve?

A2: It is recommended to use a minimum of five concentration levels to generate a reliable calibration curve.[6] These points should be evenly distributed across the expected concentration range of your samples.

Q3: Should I force the calibration curve through the origin (0,0)?

A3: Forcing the calibration curve through the origin assumes that a blank sample will produce a zero response. While this is often the case, it is generally better to include a blank sample in your calibration set and not force the origin. This allows you to assess any background signal or contamination.

Q4: How often should I prepare new calibration standards?

A4: Due to the volatility of this compound, it is best practice to prepare fresh calibration standards daily or every few days, depending on storage conditions.[9] Standards should be stored in tightly sealed vials at a low temperature to minimize evaporation.

Q5: What is an internal standard and should I use one?

A5: An internal standard is a compound with similar chemical properties to the analyte that is added at a constant concentration to all standards and samples. Using an internal standard can improve the precision and accuracy of your quantification by correcting for variations in injection volume and sample preparation.[16] For this compound, a deuterated analog or a structurally similar compound that is not present in the samples would be a suitable internal standard.

Experimental Protocol: Quantification of this compound by GC-MS

This protocol provides a general methodology for the development of a calibration curve for this compound.

1. Preparation of Stock and Calibration Standards

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or hexane) in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards with concentrations covering the desired analytical range (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

  • Internal Standard (Optional): If using an internal standard, add a constant concentration to each calibration standard and sample.

Table 1: Example Calibration Standard Concentrations

Standard LevelConcentration (µg/mL)
10.1
20.5
31.0
45.0
510.0
Blank0 (Solvent only)

2. GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization for your specific instrument and application.

Table 2: Suggested GC-MS Parameters

ParameterSetting
GC System
Injection ModeSplit (e.g., 20:1 ratio)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification
SIM IonsSelect 3-4 characteristic ions for this compound

3. Data Analysis

  • Inject the calibration standards from the lowest to the highest concentration.

  • For each standard, integrate the peak area of the target analyte (and internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) versus the concentration.

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.99 is generally considered acceptable.

Visualizations

Calibration_Troubleshooting_Workflow start Start: Poor Calibration Curve (Non-linear, Poor R², Poor Reproducibility) check_standards Verify Standard Preparation - Correct dilutions? - Freshly prepared? start->check_standards check_injection Evaluate Injection Technique - Autosampler vs. Manual - Syringe/Septum condition? start->check_injection check_gc_params Review GC Parameters - Inlet temperature? - Injection volume? - Column condition? start->check_gc_params check_data_analysis Examine Data Analysis - Correct peak integration? - Appropriate regression model? start->check_data_analysis reprepare_standards Action: Prepare Fresh Standards check_standards->reprepare_standards Errors Found end_bad End: Issue Persists - Consult Instrument Specialist check_standards->end_bad No Errors optimize_injection Action: Optimize Injection - Use autosampler - Replace consumables check_injection->optimize_injection Issues Identified check_injection->end_bad No Issues optimize_gc_method Action: Optimize GC Method - Use deactivated liner - Condition column check_gc_params->optimize_gc_method Parameters Suboptimal check_gc_params->end_bad Parameters OK reprocess_data Action: Re-integrate Peaks - Adjust integration parameters check_data_analysis->reprocess_data Integration Errors check_data_analysis->end_bad Analysis Correct end_good End: Good Calibration Curve reprepare_standards->end_good optimize_injection->end_good optimize_gc_method->end_good reprocess_data->end_good

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow prep_stock 1. Prepare Stock Solution (1000 µg/mL) prep_standards 2. Prepare Calibration Standards (Serial Dilution) prep_stock->prep_standards add_is 3. Add Internal Standard (Optional) prep_standards->add_is gc_analysis 4. GC-MS Analysis add_is->gc_analysis integrate_peaks 5. Peak Integration gc_analysis->integrate_peaks build_curve 6. Construct Calibration Curve integrate_peaks->build_curve quantify_samples 7. Quantify Unknown Samples build_curve->quantify_samples

Caption: Experimental workflow for quantification.

References

Validation & Comparative

comparative analysis of 4,8-Dimethyl-1,7-nonadiene isomers' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of 4,8-Dimethyl-1,7-nonadiene Isomers' Bioactivity: A Review of Available Data

Introduction

This compound is a terpene hydrocarbon with a molecular formula of C₁₁H₂₀. Due to the presence of a chiral center at the C4 position, this compound can exist as two distinct stereoisomers: (R)-4,8-Dimethyl-1,7-nonadiene and (S)-4,8-Dimethyl-1,7-nonadiene. The spatial arrangement of atoms in these isomers can lead to significant differences in their biological activity, a common phenomenon among chiral molecules in pharmacology and biochemistry. This guide aims to provide a comparative analysis of the bioactivity of these isomers for researchers, scientists, and drug development professionals.

Current State of Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the knowledge regarding the biological activity of this compound isomers. At present, there are no published studies that directly compare the bioactivity of the (R) and (S) enantiomers of this compound. Furthermore, there is a general lack of data on the biological effects of this compound as a whole, irrespective of its stereochemistry.

While the PubChem database assigns a Chemical Abstracts Service (CAS) number (62108-28-5) to this compound, the entry lacks information on its biological or pharmacological properties. Similarly, other chemical and scientific databases do not contain experimental data on the bioactivity of this specific terpene.

Inference from Related Compounds

In the absence of direct data, it is common practice in phytochemical research to infer potential bioactivities based on structurally similar compounds. Terpenes, as a broad class of natural products, are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and insecticidal properties. The bioactivity of many terpenes is highly dependent on their stereochemistry. For instance, the enantiomers of carvone possess distinct smells (caraway and spearmint) and different biological effects.

However, without any foundational research on this compound, any such inferences would be purely speculative and could not be substantiated with the required experimental data for a comparative guide.

Future Research Directions

The absence of bioactivity data for this compound isomers presents a clear opportunity for future research. A logical first step would be the stereoselective synthesis of both the (R) and (S) enantiomers. Once pure samples of each isomer are obtained, a battery of in vitro and in vivo assays could be employed to investigate their potential biological effects.

A proposed workflow for future research is outlined below:

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 In Vivo Studies (if warranted) synthesis Stereoselective Synthesis of (R) and (S) Isomers purification Purification and Structural Verification (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria, Fungi) synthesis->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant cytotoxicity Cytotoxicity Assays (Cancer and Normal Cell Lines) synthesis->cytotoxicity animal_models Animal Models of Disease (e.g., Inflammation, Infection) cytotoxicity->animal_models toxicity_studies Acute and Chronic Toxicity Studies animal_models->toxicity_studies

Caption: Proposed workflow for the investigation of this compound isomer bioactivity.

Despite the potential for stereoisomers of this compound to exhibit distinct and interesting biological activities, there is currently no experimental data available in the public domain to support a comparative analysis. The information presented in this guide highlights a significant knowledge gap and underscores the need for foundational research into the synthesis and biological evaluation of these compounds. Future studies in this area would be highly valuable to the fields of natural product chemistry, pharmacology, and drug discovery.

Validation of Dimethylnonadienes as Semiochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of a Dimethylnonadiene Analog

The following tables summarize the behavioral response of the codling moth, Cydia pomonella, to (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a close structural analog of 4,8-Dimethyl-1,7-nonadiene. These data are derived from laboratory flight tunnel and field trapping experiments.

Table 1: Behavioral Response of Male Codling Moths to Plant Volatiles in a Flight Tunnel

CompoundUpwind Flight Response (%)
Acetic Acid> DMNT
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)> Farnesol
Farnesol> (Z)-3-hexenyl acetate
(Z)-3-hexenyl acetate> Pear Ester
Pear Ester> (E)-β-farnesene
(E)-β-farneseneBaseline Response

Data adapted from a study on codling moth responses to various plant volatiles. The exact numerical percentages were not provided in the source material, but the relative ranking of the responses was indicated[1].

Table 2: Field Trial Results of DMNT as a Lure for Codling Moth [1]

Lure CompositionMean Moth Catch (Male)Mean Moth Catch (Female)
DMNT + Acetic AcidSignificantly higher than controls60-75% of total catch
Pear Ester + Acetic Acid~2.5x higher than DMNT + Acetic AcidData not specified
DMNT aloneNot specifiedNot specified
Acetic Acid aloneNot specifiedNot specified
Unbaited TrapBaseline catchBaseline catch

Experimental Protocols

The validation of a potential semiochemical involves a multi-step process, including laboratory-based behavioral assays and field trials to confirm its activity under natural conditions.

Behavioral Assays: Flight Tunnel Experiments

Objective: To assess the ability of a volatile compound to elicit an upwind flight response in the target insect under controlled laboratory conditions.

Methodology:

  • A flight tunnel, which is a wind tunnel with controlled airflow, light, and temperature, is utilized.

  • The target insects (e.g., male and female codling moths) are released at the downwind end of the tunnel.

  • A lure containing the test compound (e.g., DMNT) or a control is placed at the upwind end of the tunnel.

  • The flight behavior of the insects is observed and recorded. A positive response is typically defined as a sustained upwind flight towards the lure.

  • The percentage of insects exhibiting the desired behavioral response is calculated for each treatment and control.

Field Trapping Experiments

Objective: To evaluate the effectiveness of the test compound as a lure in a natural environment and to compare its performance against other known attractants or a control.

Methodology:

  • Traps (e.g., delta traps or pane traps) are baited with lures containing the test compound (e.g., DMNT), a known attractant (e.g., pear ester), a combination of compounds, or a blank control.

  • The traps are deployed in a field setting (e.g., an apple orchard) in a randomized block design to minimize positional effects.

  • Traps are checked at regular intervals, and the number of captured target insects (males and females) is recorded.

  • The data are statistically analyzed to determine significant differences in trap catch between the different lure types.

Mandatory Visualization

Logical Workflow for Semiochemical Validation

The following diagram illustrates a typical workflow for the validation of a candidate semiochemical, from initial identification to field application.

G cluster_0 Discovery Phase cluster_1 Laboratory Validation cluster_2 Field Validation cluster_3 Application A Identification of Candidate Compound B Chemical Synthesis and Purification A->B C Electroantennography (EAG) B->C D Behavioral Assays (Flight Tunnel) C->D E Field Trapping Experiments D->E F Dose-Response Studies E->F G Lure Optimization F->G H Pest Management Strategy G->H

Caption: A generalized workflow for the validation of a novel semiochemical.

Signaling Pathway for Insect Olfaction (Hypothetical)

This diagram illustrates a simplified, hypothetical signaling pathway for the detection of a semiochemical by an insect's olfactory system.

G cluster_0 Odorant Reception cluster_1 Signal Transduction cluster_2 Neural Processing A Semiochemical Molecule B Odorant Binding Protein (OBP) A->B Binding C Olfactory Receptor Neuron (ORN) B->C Transport D Receptor Activation C->D Interaction E Ion Channel Opening D->E F Depolarization E->F G Action Potential Generation F->G H Signal to Antennal Lobe G->H I Behavioral Response H->I

Caption: A simplified model of an insect's olfactory signaling pathway.

References

Unveiling a Knowledge Gap: A Comparative Analysis of (E)-4,8-dimethyl-1,3,7-nonatriene and 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the documented biological efficacy of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and its structural analog, 4,8-Dimethyl-1,7-nonadiene. While DMNT is a well-studied semiochemical with a clearly defined role in plant defense and insect communication, this compound remains largely uninvestigated, presenting a notable knowledge gap and a potential opportunity for novel research in chemical ecology and drug development.

This guide synthesizes the available experimental data to objectively compare the known performance of these two terpenoid compounds. The information presented is intended for researchers, scientists, and drug development professionals to inform future studies and highlight underexplored areas of chemical biology.

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT): A Multifaceted Player in Chemical Ecology

(E)-4,8-dimethyl-1,3,7-nonatriene is a naturally occurring acyclic C11 homoterpene produced by a wide variety of plants, often in response to herbivore damage.[1][2] Its primary and most extensively documented role is as a herbivore-induced plant volatile (HIPV). This chemical signal acts as a "cry for help," attracting natural enemies of the herbivores, a phenomenon known as indirect defense.[2]

Efficacy as an Insect Attractant

DMNT is a potent attractant for a range of insect species, particularly parasitoids and predators of herbivorous pests. This efficacy has been demonstrated in numerous laboratory and field studies.

Target Insect SpeciesAttractant EfficacyExperimental Context
Cydia pomonella (Codling Moth)Attracts both males and females.[1][3]Field trials showed that traps baited with DMNT and acetic acid caught significantly more moths than controls.[3]
Predatory Mites (Phytoseiulus persimilis)Attractant for predatory mites.[1]Attracted to volatile blends from spider mite-infested plants containing DMNT.[2]
Parasitoid Wasps (Cotesia marginiventris, Microplitis croceipes)Attractant for parasitic wasps.[1]These wasps use DMNT as a cue to locate their herbivorous hosts.
Tea Weevil (Myllocerinus aurolineatus)Described as an attractant.[1]
African Rice Gall Midge (Orseolia oryzivora)Described as an attractant.[1]
Direct Effects on Insects

Beyond its role as an attractant, DMNT has been shown to have direct physiological and behavioral effects on certain insect species.

EffectTarget Insect SpeciesExperimental Findings
Repellency and ToxicityPlutella xylostella (Diamondback Moth)DMNT repels and kills P. xylostella larvae.[4][5] Treatment with DMNT severely damaged the peritrophic matrix in the insect's midgut.[5]
Growth InhibitionPlutella xylostellaLarvae fed with DMNT showed reduced growth and lower pupation rates.[4]
Foraging BehaviorGeneralist PredatorsGuided by chemical signals like DMNT released from infested plants.[2]

This compound: An Unexplored Frontier

In stark contrast to the wealth of data on DMNT, there is a significant lack of published research on the biological efficacy of this compound. Searches of scientific databases and patent literature did not yield any studies detailing its role as an insect attractant, repellent, or any other biological activity. The available information is limited to its chemical properties and its identification in the pyrolysis liquid of cashew nut shells, which does not indicate a specific biological function.

This absence of data presents a clear opportunity for investigation. Given its structural similarity to the highly active DMNT, it is plausible that this compound may possess currently unknown biological properties.

Experimental Protocols

The following are summaries of methodologies used in key experiments to determine the efficacy of (E)-4,8-dimethyl-1,3,7-nonatriene.

Insect Olfactory Response Assays
  • Objective: To determine the attractiveness of DMNT to insects.

  • Methodology: A common method is the use of a Y-tube olfactometer. This apparatus consists of a Y-shaped glass tube where an insect is released at the base and can choose to move towards one of two arms. One arm contains a stream of air carrying the test compound (DMNT), while the other arm contains clean air (control). The number of insects choosing each arm is recorded to determine preference. Field studies often involve baited traps.[3]

Insect Feeding and Toxicity Assays
  • Objective: To assess the direct toxic and growth-inhibiting effects of DMNT on insects.

  • Methodology: Artificial diet bioassays are frequently employed. A standard diet for the target insect is prepared and a known concentration of DMNT is incorporated into it. Larvae are then reared on this diet, and various parameters are measured, including survival rate, time to pupation, and adult emergence. Comparison is made with a control group fed a diet without DMNT.[4]

Signaling Pathways and Workflows

The biosynthesis of (E)-4,8-dimethyl-1,3,7-nonatriene in plants is a complex process initiated by herbivore damage. The following diagrams illustrate the general biosynthetic pathway and the experimental workflow for evaluating its efficacy.

DMNT_Biosynthesis cluster_pathway DMNT Biosynthesis Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP NPP Neryl Diphosphate GPP->NPP Linalool Linalool NPP->Linalool DMNT_Synthase (E)-4,8-dimethyl-1,3,7- nonatriene Synthase Linalool->DMNT_Synthase DMNT (E)-4,8-dimethyl-1,3,7-nonatriene DMNT_Synthase->DMNT

Biosynthesis of (E)-4,8-dimethyl-1,3,7-nonatriene.

Efficacy_Workflow cluster_workflow Experimental Efficacy Evaluation Workflow Compound_Selection Compound Selection (DMNT vs. This compound) Hypothesis Hypothesis Formulation (e.g., Attractancy, Toxicity) Compound_Selection->Hypothesis Experimental_Design Experimental Design (e.g., Olfactometer, Feeding Assay) Hypothesis->Experimental_Design Data_Collection Data Collection (e.g., Insect Choice, Mortality Rate) Experimental_Design->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Workflow for evaluating compound efficacy.

Conclusion

The comparative analysis underscores a significant imbalance in the scientific understanding of (E)-4,8-dimethyl-1,3,7-nonatriene and this compound. DMNT is a well-characterized and potent semiochemical with demonstrated efficacy in mediating plant-insect interactions. In contrast, this compound represents a scientific unknown. This guide serves to summarize the robust evidence for DMNT's efficacy and to highlight the untapped research potential of its lesser-known analog. Future investigations into the biological activities of this compound are warranted and could unveil novel applications in pest management or other areas of drug development.

References

Efficacy of 4,8-Dimethyl-1,7-nonadiene and its Isomer in Insect Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4,8-Dimethyl-1,7-nonadiene and its more studied isomer, (3E)-4,8-dimethyl-1,3,7-nontriene (DMNT), in various insect species. The document presents quantitative data from experimental studies, details key experimental protocols, and visualizes relevant biological pathways to offer an objective performance assessment against other alternative compounds.

Comparative Efficacy Data

The following tables summarize the efficacy of DMNT and its derivatives as both an attractant and an insecticide against several key insect pest species.

Table 1: Efficacy of (3E)-4,8-dimethyl-1,3,7-nontriene (DMNT) as an Insect Attractant

Insect SpeciesCommon NameOrderAttractant FormulationTrap TypeKey Findings
Cydia pomonellaCodling MothLepidopteraDMNT + Acetic AcidDelta TrapSignificantly increased catch of both male and female moths compared to DMNT or acetic acid alone.[1][2]
Cydia pomonellaCodling MothLepidopteraDMNT + Pear Ester + Acetic AcidNot specifiedCombination lures can be effective for monitoring both sexes.[3]
Nilaparvata lugensBrown PlanthopperHemipteraDMNTNot specifiedAttracts the brown planthopper.[4]
Ostrinia furnacalisAsian Corn BorerLepidopteraDMNTNot specifiedAttracts Asian corn borer larvae.[4]

Table 2: Insecticidal and Repellent Efficacy of (3E)-4,8-dimethyl-1,3,7-nontriene (DMNT) and Its Derivatives

Insect SpeciesCommon NameOrderCompoundBioassay TypeKey Findings
Plutella xylostellaDiamondback MothLepidopteraDMNTLeaf Disc Choice AssayLarvae are repelled by DMNT.[5]
Plutella xylostellaDiamondback MothLepidopteraDMNTFeeding Assay48-hour exposure resulted in ~20% larval mortality, increasing to 50% after 120 hours.[6]
Plutella xylostellaDiamondback MothLepidopteraOxygenated DMNT Derivatives (e.g., DMNT-OCH₃)Feeding AssayDerivatives showed a 22.23% increase in lethality compared to DMNT alone. LC₅₀ values were significantly lower than commercial insecticides like eucalyptol and thymol.[7]

Comparison with Alternative Insect Attractants and Control Agents

The performance of DMNT can be benchmarked against other semiochemicals used in insect pest management.

Table 3: Comparative Efficacy of DMNT and Alternative Insect Attractants

AttractantTarget Insect(s)Key Efficacy Data
(3E)-4,8-dimethyl-1,3,7-nontriene (DMNT) + Acetic Acid Cydia pomonella (Codling Moth)Moth catches were approximately 40% of those in traps baited with pear ester plus acetic acid.[2]
Pear Ester (ethyl (2E,4Z)-2,4-decadienoate) + Acetic Acid Cydia pomonella (Codling Moth)Highly effective lure for both male and female codling moths.[1][2] Can enhance the efficacy of insecticides when used as a spray adjuvant.[8]
Grandlure Anthonomus grandis (Boll Weevil)Trap captures increase with higher doses of Grandlure.[6][9]
Methyl Salicylate Various, including natural enemiesAttracts beneficial insects such as syrphid flies and green lacewings.[10] Can reduce populations of soybean aphids.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays cited in this guide.

Laboratory Bioassay for Insecticidal Activity of DMNT on Plutella xylostella

This protocol is adapted from studies assessing the lethal effects of DMNT and its derivatives on diamondback moth larvae.[6][7]

  • Insect Rearing : P. xylostella larvae are reared on artificial diet under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions : DMNT and its derivatives are dissolved in a suitable solvent (e.g., acetone or ethanol) to create a stock solution. Serial dilutions are then made to obtain the desired test concentrations.

  • Leaf Disc Preparation : Cabbage leaf discs (e.g., 2 cm diameter) are punched from fresh, pesticide-free leaves.

  • Treatment Application : The leaf discs are dipped into the test solutions for a specified time (e.g., 30 seconds) and then allowed to air dry. Control discs are treated with the solvent only.

  • Feeding Assay : Second-instar larvae of P. xylostella are placed in Petri dishes containing a treated or control leaf disc.

  • Data Collection : Larval mortality is recorded at specified intervals (e.g., 24, 48, 72, 96, and 120 hours). Larval weight, pupation rate, and eclosion rate can also be monitored.[4]

  • Statistical Analysis : Probit analysis is used to calculate the median lethal concentration (LC₅₀).

Field Trapping Protocol for Cydia pomonella Attractancy

This protocol is based on field trials to assess the attractiveness of DMNT to codling moths.[1][2]

  • Lure Preparation : Septa or other dispensers are loaded with a precise amount of DMNT (e.g., 1 or 10 mg). For combination lures, separate vials containing acetic acid are also prepared.

  • Trap Selection and Placement : Delta traps or similar sticky traps are used. Traps are placed in orchards at a specified height and density, often in a randomized block design.

  • Experimental Design : Treatments typically include:

    • DMNT alone

    • Acetic acid alone

    • DMNT + Acetic Acid

    • Unbaited control

  • Trap Monitoring : Traps are checked at regular intervals (e.g., every 3-4 days), and the number of male and female moths caught is recorded. Lures are replaced as needed based on their longevity.

  • Data Analysis : The mean number of moths caught per trap per day is calculated. Statistical tests (e.g., ANOVA followed by a means separation test) are used to compare the efficacy of the different lure combinations.

Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation : An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed into two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery : A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., DMNT) is injected into the airstream.

  • Signal Recording : The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

  • Controls : A solvent blank and a standard reference compound are used as controls.

  • Data Analysis : The EAG responses to the test compounds are typically normalized relative to the response to the standard compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in insect chemoreception and a typical workflow for evaluating insect attractants.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum Odorant Odorant OBP Odorant Binding Protein Odorant->OBP Orco-ORx Orco-ORx Receptor Complex OBP->Orco-ORx Odorant Transport Ion_Channel Ion Channel Opening Orco-ORx->Ion_Channel Binding & Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Signal_to_Brain Signal to Antennal Lobe Depolarization->Signal_to_Brain Gustatory_Signaling_Pathway cluster_1 Gustatory Sensillum Tastant Tastant GR Gustatory Receptor (Gr) Tastant->GR Binding Ion_Channel_G Ion Channel Opening GR->Ion_Channel_G Activation Depolarization_G Neuron Depolarization Ion_Channel_G->Depolarization_G Cation Influx Signal_to_Brain_G Signal to Subesophageal Ganglion Depolarization_G->Signal_to_Brain_G Experimental_Workflow Compound_Selection Compound Selection (e.g., DMNT) EAG_Screening Electroantennography (EAG) Screening Compound_Selection->EAG_Screening Test for Antennal Response Behavioral_Bioassay Behavioral Bioassay (Flight Tunnel) EAG_Screening->Behavioral_Bioassay Confirm Behavioral Response Field_Trials Field Trials (Trapping) Behavioral_Bioassay->Field_Trials Evaluate in Natural Setting Data_Analysis Data Analysis & Efficacy Determination Field_Trials->Data_Analysis Assess Practical Efficacy

References

Navigating the Volatile World: A Guide to the Validation of Analytical Methods for 4,8-Dimethyl-1,7-nonadiene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate detection of volatile organic compounds (VOCs) is paramount. 4,8-Dimethyl-1,7-nonadiene, a terpene of interest in various fields, requires robust analytical methods for its quantification. This guide provides a comparative overview of validated analytical techniques, primarily focusing on gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME), a widely accepted and advantageous method for volatile analysis.

Performance Comparison of Analytical Methods

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. For the detection of terpenes like this compound, several key performance parameters are evaluated. While specific data for this exact compound is not always individually reported, the following table summarizes typical performance characteristics of HS-SPME-GC-MS methods for the analysis of terpenes and other VOCs, providing a benchmark for what can be expected.

Performance ParameterMethod A: HS-SPME-GC-MS (General Terpenes)Method B: HS-SPME-GC-MS (VOCs in Water)Method C: Liquid Injection GC-MS (Terpenes)
Limit of Detection (LOD) Varies by compound< 5 µg/L[1][2]0.017–0.129 µg/mL[3]
Limit of Quantification (LOQ) Varies by compound< 15 µg/L[1][2]0.017–0.129 µg/mL[3]
Linearity (r²) > 0.99[1]> 0.99[1]0.988–0.996[3]
Accuracy (% Recovery) > 90%[4]Not explicitly stated84.6–98.9%[3]
Precision (%RSD) < 5%[4]Not explicitly stated1.73–14.6%[3]

Note: The performance of a method can be influenced by the sample matrix, specific instrumental conditions, and the choice of internal standards.

In-Depth Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the key methods discussed.

Method A & B: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the extraction of volatile and semi-volatile compounds from a sample matrix without the need for solvents.[4][5]

1. Sample Preparation:

  • A known quantity of the sample (e.g., 0.2 g of plant material) is placed into a headspace vial.

  • For quantitative analysis, a known amount of an internal standard (e.g., dodecane) may be added.[6]

  • The vial is sealed with a septum cap.

2. HS-SPME Procedure:

  • The sealed vial is incubated at a specific temperature (e.g., 40 °C) for a set time (e.g., 60 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined extraction time.

  • The fiber adsorbs the volatile analytes.

3. GC-MS Analysis:

  • The SPME fiber is then inserted into the heated injection port of the gas chromatograph.

  • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • The separated compounds are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

Method C: Liquid Injection Gas Chromatography-Mass Spectrometry (GC-MS)

This traditional method involves extracting the analytes using a solvent followed by direct injection into the GC-MS system.

1. Sample Preparation (Solvent Extraction):

  • A known amount of the sample is extracted with a suitable organic solvent (e.g., hexane, ethanol).[4][6]

  • The extraction may be facilitated by techniques such as sonication or accelerated solvent extraction (ASE).[3]

  • The resulting extract is then filtered and may be concentrated or diluted as needed.

2. GC-MS Analysis:

  • A small volume of the liquid extract (typically 1 µL) is injected into the GC inlet.

  • The subsequent separation and detection process is the same as described for the HS-SPME-GC-MS method.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for this compound detection, the following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Routine Application define_scope Define Analytical Scope & Requirements select_method Select Analytical Technique (e.g., HS-SPME-GC-MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis qc Quality Control Checks sample_analysis->qc

Caption: Workflow for analytical method validation.

Comparison of Sample Introduction Techniques

For GC-MS analysis of volatile compounds, the sample introduction technique significantly impacts the results. Here's a comparison of common approaches:

  • Headspace-Syringe (HS-Syringe): This is a more traditional headspace technique. While effective for highly volatile compounds, it may not efficiently detect less volatile terpenes, such as some sesquiterpenes.[3]

  • Headspace Solid-Phase Microextraction (HS-SPME): As detailed earlier, HS-SPME offers several advantages, including being solvent-free, non-destructive to the sample, and providing a cleaner analysis with minimal matrix interference.[4][5] It generally shows good response for a wide range of terpenes.

  • Direct Immersion-SPME (DI-SPME): In this variation, the SPME fiber is directly immersed in a liquid sample. For terpenes, DI-SPME can show improved responses, especially for higher molecular weight compounds, and may offer better reproducibility compared to HS-SPME.[3]

  • Liquid Injection: This method is robust and straightforward but requires a solvent extraction step, which can introduce matrix effects and potentially contaminate the GC system.[3]

The choice of the most suitable method depends on the specific research question, the nature of the sample matrix, and the available instrumentation. For the analysis of this compound, HS-SPME-GC-MS stands out as a powerful and widely validated technique that offers a balance of sensitivity, selectivity, and ease of use.

References

A Comparative Review of 4,8-Dimethyl-1,7-nonadiene and its Isomer in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive literature review and comparison guide on 4,8-Dimethyl-1,7-nonadiene and its more extensively researched isomer, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their applications, particularly in the realm of insect pest management, and includes comparative data, experimental protocols, and visualizations of relevant biological pathways.

While research on this compound is limited, a significant body of literature exists for its isomer, DMNT, a naturally occurring plant volatile that plays a crucial role in insect communication. This guide focuses on the synthesis, biological activity, and practical applications of DMNT as an insect attractant, offering a comparative framework for future research and development in semiochemical-based pest control strategies.

Chemical Properties and Synthesis

A comparison of the basic chemical properties of this compound and DMNT is presented in Table 1.

Table 1: Comparison of Chemical Properties

PropertyThis compound(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)
Molecular Formula C₁₁H₂₀C₁₁H₁₈
Molecular Weight 152.28 g/mol 150.26 g/mol
CAS Number 62108-28-5[1]19945-61-0[2][3]
Structure Non-conjugated dieneConjugated triene

The synthesis of acyclic terpenes like DMNT can be achieved through various organic chemistry reactions. Two common methods for forming the carbon-carbon double bonds present in these molecules are the Wittig reaction and the Julia olefination. While specific, detailed synthetic protocols for DMNT are not abundant in the readily available literature, the general principles of these reactions can be applied.

A potential synthetic approach for DMNT could involve the Wittig reaction, which utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene. The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes from aldehydes and sulfones.

Performance as an Insect Attractant: A Focus on the Codling Moth

DMNT has been extensively studied as a kairomone, a chemical cue used by insects to locate host plants. It is particularly effective as an attractant for the codling moth (Cydia pomonella), a major pest of apple and pear orchards worldwide.

Comparative Field Trial Data

Field studies have demonstrated the efficacy of DMNT as a lure for codling moths, especially when used in combination with other compounds such as acetic acid and pear ester. Table 2 summarizes the findings of a study comparing the attractiveness of different lure combinations.

Table 2: Codling Moth Capture with Different Lure Combinations

Lure CombinationMean Male Moth Catch (± SE)Mean Female Moth Catch (± SE)
DMNT + Acetic Acid5.2 ± 1.13.9 ± 0.8
Pear Ester + Acetic Acid12.8 ± 2.58.1 ± 1.5
Acetic Acid Alone1.1 ± 0.30.8 ± 0.2
Unbaited Trap0.2 ± 0.10.1 ± 0.1

Data adapted from a study on codling moth attractants.

These results indicate that while pear ester in combination with acetic acid is a more potent attractant, DMNT with acetic acid still captures significantly more moths of both sexes compared to acetic acid alone or unbaited traps.

Experimental Protocols

Field Trapping of Codling Moths

Objective: To assess the attractiveness of DMNT-based lures to adult codling moths in an orchard setting.

Materials:

  • Delta traps

  • Rubber septa loaded with DMNT (e.g., 10 mg loading)

  • Vials containing acetic acid

  • Control lures (septa without DMNT, vials without acetic acid)

  • Insect collection containers

Procedure:

  • Deploy traps in an apple or pear orchard during the codling moth flight season.

  • Hang traps in the upper third of the tree canopy, spaced at least 20 meters apart.

  • Bait traps with the different lure combinations (e.g., DMNT + acetic acid, acetic acid alone, unbaited).

  • Randomize the placement of the different trap types to avoid positional bias.

  • Check traps at regular intervals (e.g., weekly) and record the number of male and female codling moths captured.

  • Replace lures and collection containers as needed according to the manufacturer's instructions or experimental design.

Electroantennography (EAG)

Objective: To measure the olfactory response of codling moth antennae to DMNT.

Materials:

  • Adult codling moths

  • Dissecting microscope

  • Microelectrodes (recording and reference)

  • Micromanipulators

  • EAG apparatus (amplifier, data acquisition system)

  • Odor delivery system (e.g., puff-style)

  • Solutions of DMNT in a suitable solvent (e.g., hexane) at various concentrations

  • Control solvent

Procedure:

  • Immobilize an adult codling moth.

  • Excise one antenna at the base.

  • Mount the excised antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Deliver a puff of the control solvent over the antenna to establish a baseline response.

  • Deliver puffs of the DMNT solutions in increasing concentrations, with sufficient time between puffs for the antenna to recover.

  • Record the voltage changes (depolarizations) in the antenna in response to each stimulus.

  • The amplitude of the EAG response is indicative of the strength of the olfactory stimulation.

Biological Signaling Pathway

The detection of DMNT by an insect like the codling moth initiates a cascade of events in the olfactory system, leading to a behavioral response. While the specific olfactory receptor for DMNT in the codling moth has not yet been definitively identified in the reviewed literature, research has shown that specific olfactory receptor neurons (ORNs) located in sensilla auricillica on the moth's antennae are responsive to DMNT.[4]

The general pathway for insect olfaction is as follows:

  • Binding: Odorant molecules, such as DMNT, enter the sensilla through pores and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph.

  • Transport: OBPs transport the hydrophobic odorant molecules to the dendrites of the ORNs.

  • Receptor Activation: The odorant binds to a specific Olfactory Receptor (OR) protein complex on the membrane of an ORN. This complex consists of a specific OR and a co-receptor (Orco).

  • Signal Transduction: Binding of the odorant opens the ion channel of the OR-Orco complex, leading to a depolarization of the ORN membrane.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and travels down the axon of the ORN.

  • Glomerular Processing: The axons of all ORNs expressing the same specific OR converge on a single glomerulus in the antennal lobe of the insect's brain. This creates a specific pattern of glomerular activation for a given odor.

  • Higher Brain Centers: Projection neurons relay the processed olfactory information from the antennal lobe to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated and can lead to a behavioral response (e.g., attraction towards the odor source).

Below is a diagram illustrating this generalized olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Insect Brain Odorant (DMNT) Odorant (DMNT) OBP OBP Odorant (DMNT)->OBP Binds Odorant-OBP Complex Odorant-OBP Complex OBP->Odorant-OBP Complex OR_Orco OR-Orco Complex Odorant-OBP Complex->OR_Orco Activates ORN Olfactory Receptor Neuron (ORN) Glomerulus Glomerulus ORN->Glomerulus Axon Projection Projection Neuron Projection Neuron Glomerulus->Projection Neuron Synapse Higher Brain Centers Higher Brain Centers Projection Neuron->Higher Brain Centers Signal Relay Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response Integration

Caption: Generalized insect olfactory signaling pathway.

Conclusion

While this compound remains a compound with limited published research, its isomer, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), has emerged as a significant semiochemical in the field of insect pest management. The available data on DMNT's efficacy as an attractant for the codling moth, particularly in combination with other volatiles, highlights the potential for developing more effective and environmentally benign pest control strategies. Further research into the specific olfactory receptors and neural pathways involved in the detection of DMNT will undoubtedly contribute to the refinement of these methods. This guide serves as a foundational resource for professionals in the field, providing a comparative analysis and detailed protocols to facilitate future investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4,8-Dimethyl-1,7-nonadiene, a flammable hydrocarbon. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a fume hood.[1] Vapors may form explosive mixtures with air, and all sources of ignition must be eliminated from the handling area.[2] This includes open flames, hot surfaces, and spark-emitting equipment.[1][3]

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment:

Protective EquipmentSpecifications and Use
Eye Protection Chemical safety goggles or a face shield should be worn to prevent eye contact.
Hand Protection Wear appropriate chemical-resistant gloves.
Skin and Body A lab coat or chemical-resistant apron is necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be required.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste due to its flammability.[4] Never pour this chemical down the drain or dispose of it with general refuse.[4][5]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4][6] The container should be made of a material compatible with flammable hydrocarbons, such as glass or a suitable metal.[2][5]

    • Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]

    • Ensure the container is tightly closed to prevent the escape of flammable vapors.[4]

  • Disposal Request:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5] Follow all institutional and local regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spills: For minor spills, use a non-combustible absorbent material like sand or vermiculite to contain and absorb the liquid.[6] Do not use paper towels as they are combustible.[6] Place the absorbent material into a sealed container for disposal as hazardous waste.[6]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilated_area Work in a Well-Ventilated Area (Fume Hood) start->ventilated_area spill Spill Occurs? start->spill waste_generated Waste Generated? ppe->waste_generated ventilated_area->waste_generated collect_waste Collect in a Labeled, Sealed Container waste_generated->collect_waste Yes end End of Process waste_generated->end No label_container Label as 'Hazardous Waste' and 'Flammable Liquid' collect_waste->label_container store_waste Store in a Cool, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs contact_ehs->end spill->waste_generated No small_spill Small Spill: Use Non-Combustible Absorbent spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Alert EHS spill->large_spill Yes, Large small_spill->collect_waste large_spill->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4,8-Dimethyl-1,7-nonadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides crucial safety protocols and logistical plans for 4,8-Dimethyl-1,7-nonadiene, a flammable and potentially hazardous unsaturated aliphatic hydrocarbon.

Hazard Identification and Classification

Anticipated Hazards:

  • Flammability: Assumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[1][2][6][7][8]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3]

  • Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[1][3][6]

GHS Hazard Classification (Inferred): Based on data from similar chemicals, the following GHS classifications are anticipated.

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapor.[3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1][2][6]
Aspiration Hazard1DangerH304: May be fatal if swallowed and enters airways.[1][2][3]
Hazardous to the Aquatic Environment, Long-Term Hazard3-H412: Harmful to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemMaterial/SpecificationRationale
Hand Protection GlovesViton or Butyl rubberProvides the best resistance to aliphatic hydrocarbons. Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact.[9][10][11][12][13]
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from splashes and vapors.
Skin and Body Protection Lab CoatFlame-resistantProvides protection against splashes and potential flash fires.[14][15]
Respiratory Protection RespiratorAir-purifying respirator with organic vapor cartridgesRecommended when working in poorly ventilated areas or when vapor concentrations may be high.

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Keep away from open flames, sparks, and other sources of ignition.[1][2][5][14]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[1][2][5]

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale vapors.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][5]

  • Keep containers tightly closed when not in use.[1][2][5]

  • Store in a designated flammables storage cabinet.

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Remove all ignition sources. Ventilate the area. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish. Do not use a direct water jet.[1][2][5]

Disposal Plan

This compound is a non-halogenated aliphatic hydrocarbon. Proper disposal is essential to protect the environment.

Disposal Protocol:

  • Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Crucially, do not mix this non-halogenated waste with halogenated waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable," and list the full chemical name: "this compound."

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound, incorporating the necessary safety and handling steps.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Safety Protocols Don PPE Don Appropriate PPE (Viton/Butyl Gloves, Goggles, FR Lab Coat) Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Transfer Chemical Transfer Chemical (Use Grounded Equipment) Prepare Hood->Transfer Chemical Perform Reaction Perform Reaction (Maintain Ventilation) Transfer Chemical->Perform Reaction Quench Reaction Quench Reaction (if applicable) Perform Reaction->Quench Reaction Segregate Waste Segregate Non-Halogenated Waste Quench Reaction->Segregate Waste Label Waste Label Waste Container Segregate Waste->Label Waste Store Waste Store Waste in SAA Label Waste->Store Waste Doff PPE Doff & Dispose/Clean PPE Store Waste->Doff PPE

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.